molecular formula C5H11NO3S B2698001 4-Methoxy-1,2-thiazinane 1,1-dioxide CAS No. 291514-18-6

4-Methoxy-1,2-thiazinane 1,1-dioxide

Cat. No.: B2698001
CAS No.: 291514-18-6
M. Wt: 165.21
InChI Key: AMLIXPDGKIFUPY-UHFFFAOYSA-N
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Description

4-Methoxy-1,2-thiazinane 1,1-dioxide (CAS 291514-18-6) is a saturated six-membered heterocyclic compound known as a sultam, featuring adjacent sulfur and nitrogen atoms in the ring with the sulfur atom in a fully oxidized sulfone state . This compound belongs to a class of 1,2-thiazinane derivatives that are of significant interest in medicinal chemistry and drug discovery due to their utility as synthetic intermediates and potential bioactive cores . The compound is characterized by the molecular formula C 5 H 11 NO 3 S and a molecular weight of 165.21 g/mol . Its synthesis has been achieved through a route involving the Lewis acid-mediated ring-opening of a bicyclic aziridine precursor, demonstrating a key method for constructing the functionalized 1,2-thiazinane scaffold . Researchers value this and related 1,2-thiazinane 1,1-dioxides as versatile building blocks for the development of pharmacologically active molecules. Notably, structurally related derivatives have been identified as potent HIV integrase inhibitors, underscoring the value of this heterocyclic system in developing novel anti-viral agents, including potential treatments for AIDS . Other derivatives in this chemical family exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties . This compound is intended for research and development purposes in a controlled laboratory environment only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxythiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c1-9-5-2-3-10(7,8)6-4-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLIXPDGKIFUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCS(=O)(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,2-thiazinane 1,1-dioxide sultam derivatives overview

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,2-Thiazinane 1,1-Dioxide Sultam Derivatives: Synthesis, Properties, and Therapeutic Potential

Introduction

The Sultam Scaffold: An Overview

The sultam, or cyclic sulfonamide, is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry.[1][2] As sulfur analogs of lactams, sultams possess unique physicochemical properties that make them attractive moieties for drug design. The presence of a sulfonyl group with two oxygen atoms allows sultams to act as better hydrogen bond acceptors compared to their lactam counterparts.[2] This feature, combined with their conformational rigidity, enables them to engage in specific and high-affinity interactions with biological targets. While historically recognized for their use in antibacterial agents, the therapeutic applications of sultam derivatives have expanded to include a wide array of activities.[1][3]

Emergence of 1,2-Thiazinane 1,1-Dioxides in Medicinal Chemistry

Among the various classes of sultams, the six-membered 1,2-thiazinane 1,1-dioxide ring system has emerged as a particularly privileged scaffold.[1] This is due to its favorable three-dimensional geometry and the versatility of its synthetic chemistry, which allows for the introduction of diverse substituents. The 1,2-thiazinane 1,1-dioxide core is found in a range of biologically active molecules, from enzyme inhibitors to modulators of cellular signaling pathways.[4][5] The growing body of research on these derivatives highlights their potential in developing novel therapeutics for a multitude of diseases, including inflammatory conditions, cancer, and infectious diseases.[4][6][7]

Scope of this Guide

This technical guide provides a comprehensive overview of 1,2-thiazinane 1,1-dioxide sultam derivatives for researchers, scientists, and drug development professionals. It delves into the key synthetic strategies for constructing the sultam core, explores its chemical properties and reactivity, and offers an in-depth analysis of its diverse medicinal chemistry applications. The guide emphasizes the underlying principles of experimental design and provides practical, field-proven insights. It includes detailed experimental protocols, quantitative data on biological activities, and visual representations of key concepts to facilitate a thorough understanding of this important class of compounds.

Synthetic Strategies for the 1,2-Thiazinane 1,1-Dioxide Core

The construction of the 1,2-thiazinane 1,1-dioxide ring system can be achieved through several synthetic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective strategy for the synthesis of 1,2-thiazinane 1,1-dioxides.

One of the most direct methods involves the cyclization of ω-amino-halides or ω-amino-alcohols. In a typical procedure, the corresponding amino-halide or amino-alcohol is first reacted with a sulfonyl chloride, such as phenylmethanesulfonyl chloride, in the presence of a base like triethylamine to form a secondary sulfonamide. Subsequent treatment with a strong base facilitates intramolecular cyclization to yield the 1,2-thiazinane 1,1-dioxide ring.[1]

The CSIC reaction strategy is a powerful method for constructing substituted 1,2-thiazinane-5-one 1,1-dioxides. This approach involves the intramolecular sulfa-Dieckmann cyclization of N-substituted sulfonamides bearing an ester functionality. The reaction is typically mediated by a strong base, such as sodium hydride, which generates a carbanion that subsequently attacks the sulfonyl group to effect ring closure.

C-H Functionalization and Amidation

Modern synthetic methods, such as iron-catalyzed intramolecular aliphatic C-H amidation, offer a direct route to sultams. This approach utilizes a readily available iron catalyst to promote the cyclization of linear sulfonamides, providing a more atom-economical and environmentally friendly alternative to traditional methods.

Gold-Catalyzed Hydroamination and Annulation

A facile and efficient one-pot protocol for the construction of polycyclic sultams involves the gold-catalyzed intramolecular hydroamination of o-alkynylbenzenesulfonamides. This is followed by an iodine(III)-mediated counteranion-assisted intramolecular annulation, which allows for the synthesis of highly functionalized and valuable polycyclic sultam skeletons in moderate to excellent yields.

Diagram of a General Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product A ω-Amino-halide or ω-Amino-alcohol B Reaction with Sulfonyl Chloride A->B Step 1 C Base-mediated Intramolecular Cyclization B->C Step 2 D 1,2-Thiazinane 1,1-Dioxide C->D Final Product

Caption: General workflow for the synthesis of 1,2-thiazinane 1,1-dioxides.

Chemical Properties and Reactivity

Ring Conformation and Stereochemistry

The 1,2-thiazinane 1,1-dioxide ring typically adopts a chair-like conformation. The stereochemistry of the substituents on the ring can have a significant impact on the biological activity of the molecule. The ability to control the diastereoselectivity of the cyclization reactions is therefore crucial for the synthesis of stereochemically pure compounds.[1]

Reactivity at the Sulfonyl Center

The sulfonyl group is the most reactive site in the 1,2-thiazinane 1,1-dioxide ring. It is susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity is exploited in the mechanism of action of many sultam-based enzyme inhibitors, which act by sulfonylating the active site of the target enzyme.[2]

N-Functionalization

The nitrogen atom of the sultam ring can be readily functionalized, allowing for the introduction of a wide range of substituents. This is a key feature in the design of new derivatives with tailored biological activities. N-acylation, for example, has been shown to be crucial for the inhibitory activity of some sultam-based serine protease inhibitors.[2]

Medicinal Chemistry Applications and Biological Activities

Mechanism of Action: Serine Protease Inhibition

A prominent mechanism of action for many biologically active sultams is the irreversible inhibition of serine proteases. These sultam derivatives act as sulfonylating agents, targeting the catalytic serine residue in the enzyme's active site. The reaction results in the formation of a stable sulfonate ester, which effectively deactivates the enzyme.[2] This mechanism is particularly relevant for β-sultams, which have been shown to be potent inhibitors of enzymes such as elastase and β-lactamases.[2] The rate of enzyme inhibition can be modulated by the electronic properties of the substituents on the sultam ring, with electron-withdrawing groups generally increasing the inhibitory potential.[2]

G cluster_enzyme Serine Protease Active Site cluster_inhibitor Inhibitor cluster_complex Covalent Adduct Enzyme Enzyme-Ser-OH Adduct Enzyme-Ser-O-SO2-R (Inactive Enzyme) Enzyme->Adduct Inhibitor 1,2-Thiazinane 1,1-Dioxide Derivative Inhibitor->Adduct Sulfonylation

Caption: Irreversible inhibition of a serine protease by a 1,2-thiazinane 1,1-dioxide derivative.

Antibacterial and Antifungal Activity

Derivatives of 1,2-benzothiazine 1,1-dioxide have demonstrated notable activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus.[8] Structure-activity relationship studies have revealed that the nature of the substituent on the thiazine nitrogen and the benzoyl moiety significantly influences the antimicrobial potency.[8]

For certain series of 1,2-benzothiazine derivatives, compounds with a hydrogen atom or an ethyl group on the nitrogen of the thiazine ring have been found to exhibit enhanced antibacterial activity against Gram-positive bacteria.[8] Additionally, the presence of a methyl group or a halogen atom (chlorine or bromine) in the para position of the benzoyl moiety has been associated with higher antimicrobial activity.[8]

CompoundR1R2R3R4R5B. subtilis MIC (µg/mL)S. aureus MIC (µg/mL)Reference
31 HHClHH100200[8]
33 HHBrHH50100[8]
43 CH3HClHH2550[8]
45 CH3HBrHH2550[8]
55 C2H5HBrHH50100[8]

Note: R1-R5 refer to substituent positions on the 1,2-benzothiazine scaffold as defined in the source literature.

Antiviral Activity

The sultam scaffold has been incorporated into molecules designed to inhibit viral enzymes, such as HIV protease.[1] X-ray crystallographic studies have guided the structural optimization of these derivatives to enhance their binding to the hydrophobic pocket of the protease, thereby improving their potency.[1]

Anticancer and Anti-inflammatory Properties

Certain tricyclic 1,2-thiazine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[9] Many of these compounds have shown preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[9]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
6a >10018.25>5.48[9]
6b >10020.25>4.94[9]
6c >10025.50>3.92[9]
6e >10010.75>9.30[9]
Meloxicam 20.501.7511.71[9]

Detailed Experimental Protocol: Synthesis of a Representative 1,2-Thiazinane 1,1-Dioxide Derivative

Synthesis of 1-(4-chlorophenyl)-7,7-dioxo-4,5-dihydro-3H-[1][10]oxazepino[4,3-b][1][11]benzothiazin-12-one (6c)

This protocol is adapted from the synthesis of tricyclic 1,2-thiazine derivatives with anti-inflammatory activity.[10]

Materials and Reagents
  • Starting 1,2-benzothiazine derivative

  • 1-bromo-3-chloropropane

  • Potassium carbonate (K2CO3)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (CH2Cl2)

  • Methanol (CH3OH)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification apparatus (e.g., column chromatography)

Step-by-Step Procedure
  • Alkylation: A solution of the starting 1,2-benzothiazine derivative (1.0 eq) in DMF is treated with 1-bromo-3-chloropropane (1.2 eq) and K2CO3 (1.5 eq).

  • Reaction: The reaction mixture is stirred at 60 °C for 12 hours.

  • Work-up: After cooling to room temperature, the mixture is poured into water and extracted with CH2Cl2. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Cyclization: The crude product from the previous step is dissolved in methanol, and K2CO3 (2.0 eq) is added. The mixture is refluxed for 8 hours.

  • Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired product.

Characterization

The structure of the synthesized compound should be confirmed by spectroscopic methods, such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[10]

  • Appearance: Beige powder

  • Yield: 19%

  • Melting Point: 168–170 °C

  • 1H NMR (300 MHz, CDCl3) δ (ppm): 1.99 (m, 1H, 4-CHax), 2.28 (m, 1H, 4-CHeq), 2.60–2.64 (m, 1H, 5-CHax), 3.08–3.11 (m, 1H, 5-CHeq), 3.53–3.56 (m, 1H, 3-CHax), 4.05–4.08 (m, 1H, 3-CHeq), 7.42–7.45 (m, 2H, arom.), 7.76–7.85 (m, 3H, arom.), 8.12–8.15 (m, 2H, arom.), 8.24–8.26 (m, 1H, arom.).

  • 13C NMR (300 MHz, CDCl3) δ (ppm): 193.38, 188.92, 139.75, 138.92, 135.17, 133.27, 132.19, 131.17, 129.43, 128.84, 128.27, 124.62, 83.14, 50.90, 35.95, 22.75.

Future Perspectives and Conclusion

The 1,2-thiazinane 1,1-dioxide sultam scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the value of this heterocyclic system in medicinal chemistry. Future research in this area is likely to focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the optimization of lead compounds through detailed structure-activity relationship studies. The insights provided in this guide aim to equip researchers with the foundational knowledge and practical tools necessary to contribute to the advancement of this exciting field. The continued investigation of 1,2-thiazinane 1,1-dioxide derivatives holds significant promise for the development of next-generation drugs to address unmet medical needs.

References

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  • Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular... ResearchGate. [Link]

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  • 80 Inhibition kinetics Structure-based enzyme mechanism studies are extremely useful for understanding the mechanism used by an. [Link]

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The Ascendant Pharmacophore: A Technical Guide to 4-Methoxy-1,2-thiazinane and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclic sulfonamide scaffold, a privileged motif in medicinal chemistry, continues to yield compounds of significant therapeutic promise. Within this class, the 1,2-thiazinane ring system has emerged as a particularly fruitful area of exploration. This in-depth technical guide focuses on a key derivative, 4-methoxy-1,2-thiazinane-1,1-dioxide, providing a comprehensive overview of its synthesis, chemical biology, and potential as a versatile pharmacophore for drug discovery. We delve into the nuanced causality behind synthetic strategies, the rationale for biological evaluation, and provide detailed, field-proven experimental protocols for its synthesis and assessment as an anti-inflammatory agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this promising molecular core.

Introduction: The Rise of Cyclic Sulfonamides in Drug Design

The sulfonamide functional group is a cornerstone of modern pharmaceuticals, with over a century of clinical application.[1] The transition from linear to cyclic sulfonamides, or sultams, has unlocked new avenues in drug design by imparting conformational rigidity and modulating physicochemical properties.[2] This structural constraint can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[2] The 1,2-thiazinane-1,1-dioxide core, a six-membered sultam, represents a compelling scaffold that has been incorporated into a range of biologically active molecules, demonstrating activities from anti-HIV to analgesic properties.[3] The introduction of a methoxy group at the 4-position of the 1,2-thiazinane ring offers a strategic modification to explore structure-activity relationships and fine-tune the pharmacological properties of this versatile pharmacophore.

Synthesis of the 4-Methoxy-1,2-thiazinane-1,1-dioxide Core

The synthesis of 4-methoxy-1,2-thiazinane-1,1-dioxide is achieved through a strategic acid-catalyzed ring-opening of a bicyclic precursor, 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide. This approach highlights the utility of strained ring systems as synthetic intermediates for accessing more complex heterocyclic structures.

Synthetic Pathway Overview

The key transformation involves the treatment of 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide with a catalytic amount of p-toluenesulfonic acid in methanol. The reaction proceeds via a Lewis acid-facilitated nucleophilic attack by methanol on the more substituted carbon of the aziridine ring, leading to the desired 4-methoxy-1,2-thiazinane-1,1-dioxide in a 60% yield.[3]

Synthesis_of_4_methoxy_1_2_thiazinane start 2-Thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide reagent p-TsOH, MeOH start->reagent Acid-catalyzed ring-opening product 4-Methoxy-1,2-thiazinane-1,1-dioxide reagent->product Nucleophilic attack COX_Inhibition_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Thiazinane 4-Methoxy-1,2-thiazinane (Potential Inhibitor) Thiazinane->COX Inhibition In_Vitro_COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme, Heme, and Test Compound Solutions A1 Add Reagents to 96-well Plate P1->A1 A2 Add Test Compound A1->A2 A3 Pre-incubate A2->A3 A4 Initiate with Arachidonic Acid A3->A4 A5 Measure Absorbance A4->A5 D1 Calculate % Inhibition A5->D1 D2 Determine IC50 D1->D2

Sources

Beyond Flatland: 4-Methoxy-1,2-thiazinane 1,1-dioxide vs. 1,2-Benzothiazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemists & Structural Biologists

Executive Technical Synthesis

This guide analyzes the structural and functional divergence between the classical 1,2-benzothiazine 1,1-dioxide scaffold (the core of "oxicam" NSAIDs) and its saturated, non-aromatic congener, 4-methoxy-1,2-thiazinane 1,1-dioxide .

For decades, drug discovery heavily relied on the benzothiazine core due to its established efficacy in COX-1/2 inhibition. However, the industry is currently shifting away from "flat" aromatic systems toward sp³-rich scaffolds to improve solubility, metabolic stability, and patentability. The this compound represents a critical evolution in this space: it retains the sulfonamide bioactivity but introduces stereochemical complexity and alters the pKa profile by masking the enolic acidity typical of benzothiazines.

Key Differentiator: While 4-hydroxy-1,2-benzothiazines act primarily as acidic proton donors (pKa ~4–5) essential for the ionic bridge in the COX active site, the 4-methoxy-1,2-thiazinane is a neutral, lipophilic ether. This modification abolishes COX activity, repurposing the scaffold for targets like 11β-HSD1 (metabolic disease) and HIV-1 integrase , where a neutral polar core is preferred over an anionic warhead.

Structural & Physicochemical Divergence

The transition from a benzo-fused system to a saturated thiazinane ring fundamentally alters the molecular topology.

Comparative Physicochemical Profile
Feature1,2-Benzothiazine 1,1-dioxide (Oxicam Core)This compoundImpact on Drug Design
Hybridization sp² (Planar/Flat)sp³ (Puckered/Chair-like)Thiazinane increases Fsp³ score; better solubility.
Acidity (pKa) Acidic (~4.2) due to enolic stabilizationNeutral (Ether linkage)Benzothiazine causes GI irritation; Thiazinane is GI neutral.
Solubility Low (Lipophilic, π-stacking)Moderate to HighSaturated ring disrupts crystal lattice energy.
Metabolism Oxidative hydroxylation on benzene ringN-dealkylation or O-demethylationThiazinane avoids formation of reactive quinone-imines.
Chirality Achiral (usually)Chiral centers at C4 and potentially N2Thiazinane offers vectors for stereoselective binding.
Topological Analysis

The benzothiazine core forces the molecule into a planar conformation, facilitating intercalation but limiting specific 3D receptor fits. The thiazinane ring adopts a distorted chair conformation. The 4-methoxy substituent typically occupies the equatorial position to minimize 1,3-diaxial interactions, creating a defined vector for hydrophobic interaction that is absent in the planar benzothiazine.

Synthetic Pathways & Experimental Protocols

The synthesis of these two cores requires fundamentally different strategies: Ring Expansion for benzothiazines vs. Oxidative Cyclization/Ring Opening for thiazinanes.

Mechanistic Pathway Diagram

The following diagram contrasts the classical Gabriel-Colman rearrangement used for benzothiazines with the modern Rhodium-catalyzed aziridination route for thiazinanes.

G cluster_0 Classical Route: 1,2-Benzothiazine 1,1-dioxide cluster_1 Modern Route: this compound Sac Saccharin (Sodium Salt) Alk N-Alkylation (Cl-CH2-COOEt) Sac->Alk Inter1 N-substituted Saccharin Alk->Inter1 Base Gabriel-Colman Rearrangement (NaOEt/DMF, Heat) Inter1->Base Benzo 4-Hydroxy-1,2-benzothiazine 1,1-dioxide (Enol) Base->Benzo Sulf But-3-ene-1-sulfonamide Rh Intramolecular Aziridination (PhI(OAc)2, Rh2(OAc)4, MgO) Sulf->Rh Azir Bicyclic Aziridine (2-thia-1-azabicyclo[3.1.0]hexane) Rh->Azir Open Regioselective Ring Opening (MeOH, p-TsOH) Azir->Open Thiaz 4-Methoxy-1,2-thiazinane 1,1-dioxide Open->Thiaz

Figure 1: Divergent synthetic strategies. The benzothiazine route relies on thermodynamic rearrangement of saccharin derivatives. The thiazinane route utilizes a kinetic trap of a bicyclic aziridine intermediate.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from the work of Al-Zaqri et al. and Dodd et al., focusing on the aziridine ring-opening strategy which offers the highest regioselectivity.

Reagents Required:

  • But-3-ene-1-sulfonamide (Starting material)[1]

  • Iodosobenzene diacetate (PhI(OAc)₂)

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • Magnesium Oxide (MgO)

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH)[1]

Step 1: Bicyclic Aziridine Formation (The "Warhead")

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve but-3-ene-1-sulfonamide (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Catalyst Addition: Add MgO (2.3 equiv) and Rh₂(OAc)₄ (2 mol%).

  • Oxidant Addition: Add PhI(OAc)₂ (1.1 equiv) in one portion.

  • Reaction: Stir at 45°C for 48 hours. The reaction creates a nitrene species that inserts into the alkene, forming the 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide .

  • Workup: Filter through a celite pad to remove Rh/MgO. Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc) to isolate the bicyclic aziridine.

Step 2: Regioselective Ring Opening (The "Payload")

  • Solvolysis: Dissolve the bicyclic aziridine (from Step 1) in anhydrous Methanol.

  • Acid Catalysis: Add p-TsOH (0.1 equiv). Stir at room temperature for 2–4 hours.

    • Mechanism Note: The acid protonates the aziridine nitrogen. Methanol attacks the more substituted carbon (C4) via an S_N2-like mechanism with significant carbocation character, leading to the 6-membered thiazinane rather than the 5-membered sultam.

  • Isolation: Neutralize with NaHCO₃, concentrate, and extract with EtOAc.

  • Yield: Expect 60–75% yield of This compound .

Validation Check:

  • ¹H NMR: Look for the disappearance of aziridine protons (high field, ~2-3 ppm) and the appearance of the methoxy singlet (~3.3 ppm) and the H-4 methine proton (~3.8 ppm).

  • Mass Spec: Confirm M+1 peak corresponding to the addition of MeOH.

Functional Pharmacology & Target Switching

The structural modification from benzothiazine to thiazinane is not merely cosmetic; it dictates the biological target.

1,2-Benzothiazine 1,1-dioxides (The "Old Guard")
  • Primary Target: Cyclooxygenase (COX-1/COX-2).

  • Mechanism: The enolic hydroxyl group (pKa 4.2) mimics the arachidonic acid carboxylate, forming an ionic bond with Arg120 in the COX channel.

  • Liability: The acidity causes direct gastric mucosal damage (ion trapping hypothesis).

4-Methoxy-1,2-thiazinane 1,1-dioxides (The "New Wave")
  • Primary Targets:

    • 11β-HSD1 Inhibitors: Used for Type 2 Diabetes and Metabolic Syndrome. The neutral sultam core binds to the hydrophobic pocket without the charge repulsion seen with acidic benzothiazines.

    • HIV-1 Integrase: Derivatives like 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine show antiviral activity.[1][2][3]

  • Mechanism: The 4-methoxy group acts as a hydrogen bond acceptor but, more importantly, it "caps" the polar region, allowing the molecule to cross the blood-brain barrier (BBB) more effectively than its hydroxy-counterpart.

  • Advantage: Lack of acidity eliminates gastric toxicity.

Critical Analysis: Why Switch?

  • Solubility Walls: If your lead benzothiazine is crashing out in biological assays due to π-π stacking, the thiazinane's puckered ring will disrupt packing and improve solubility.

  • Fsp³ Requirements: Modern medicinal chemistry metrics (e.g., "Escape from Flatland") penalize low Fsp³ (fraction of sp³ carbons). Thiazinanes significantly boost this metric, correlating with higher clinical success rates.

  • IP Space: The benzothiazine space is crowded (generic oxicams). The stereochemically rich thiazinane space offers cleaner intellectual property landscapes.

Caution: The synthesis of thiazinanes is more expensive (Rhodium catalyst) compared to the commodity-chemical cost of saccharin-derived benzothiazines. This cost must be weighed against the improved DMPK profile.

References

  • Al-Zaqri, N. et al. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules (MDPI). Available at: [Link]

  • Szczęśniak-Sięga, B. M.[4] & Topolska, I. (2025).[4] Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals.[3][4][5][6][7][8][9][10] Available at: [Link]

  • Dou, D. et al. (2011). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. Journal of Combinatorial Chemistry (ACS/NIH). Available at: [Link]

  • Somogyi, L. et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules. Available at: [Link]

  • Ahmad, S. et al. (2010).[5] 3-Benzoyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Acta Crystallographica (NIH). Available at: [Link]

Sources

Methodological & Application

Synthesis of 4-methoxy-1,2-thiazinane 1,1-dioxide from sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 4-Methoxy-1,2-thiazinane 1,1-dioxide from Sulfonamides

Abstract

This application note details the synthesis of This compound , a critical cyclic sulfonamide (sultam) scaffold used in the development of bioactive compounds, including HIV-1 inhibitors and anti-inflammatory agents. We present two distinct protocols: (A) The Advanced Catalytic Route , utilizing Rhodium-catalyzed intramolecular aziridination followed by regioselective ring-expansion, and (B) The Scalable Metathesis Route , employing Ring-Closing Metathesis (RCM) followed by oxy-functionalization. This guide emphasizes the "Aziridination-Ring Expansion" strategy due to its high atom economy and specificity for the 4-methoxy derivative.

Introduction & Strategic Analysis

Sultams (cyclic sulfonamides) are bioisosteres of lactams and are structurally integral to drugs like Brinzolamide and Sultiame. The 1,2-thiazinane 1,1-dioxide core (a 6-membered sultam) is particularly valuable but challenging to functionalize selectively at the C4 position using traditional linear cyclization methods.

Synthetic Challenge: Direct cyclization of linear 4-methoxy-sulfonamides often suffers from poor leaving group ability or competing elimination reactions. Solution: We utilize a bicyclic aziridine intermediate . By synthesizing a strained bicyclic sultam (2-thia-1-azabicyclo[3.1.0]hexane 2,2-dioxide) from a simple homoallylic sulfonamide, we can leverage ring strain to drive a regioselective nucleophilic opening with methanol. This results in a ring expansion from a 5-membered framework to the target 6-membered 4-methoxy-1,2-thiazinane.

Reaction Pathway Visualization

The following logic flow illustrates the primary "Aziridination-Ring Expansion" pathway (Method A) and the alternative RCM pathway (Method B).

SultamSynthesis Start But-3-ene-1-sulfonamide Rh_Cat Rh(II) Catalysis (Intramolecular Aziridination) Start->Rh_Cat PhI(OAc)2, MgO Bicyclic 2-Thia-1-azabicyclo [3.1.0]hexane 2,2-dioxide (Strained Intermediate) Rh_Cat->Bicyclic Yield: ~60-80% Acid_MeOH MeOH / p-TsOH (Ring Expansion) Bicyclic->Acid_MeOH Nucleophilic Attack Target 4-Methoxy-1,2-thiazinane 1,1-dioxide Acid_MeOH->Target Regioselective Expansion

Figure 1: Strategic pathway for the synthesis of this compound via bicyclic aziridine expansion.

Protocol A: Rhodium-Catalyzed Aziridination & Ring Expansion (Primary Method)

This method is preferred for medicinal chemistry applications requiring high stereochemical control and access to the 4-position.

Phase 1: Synthesis of the Precursor (But-3-ene-1-sulfonamide)

Note: If not commercially available, this is synthesized from 4-bromo-1-butene via sodium sulfite displacement followed by chlorination and amination.

Phase 2: Intramolecular Aziridination

Objective: Convert the linear sulfonamide into the bicyclic aziridine intermediate.

  • Reagents:

    • Substrate: But-3-ene-1-sulfonamide (1.0 equiv)

    • Catalyst: Rhodium(II) acetate dimer [

      
      ] (2–5 mol%)
      
    • Oxidant: Iodobenzene diacetate [

      
      ] (1.4 equiv)
      
    • Base: Magnesium Oxide [MgO] (2.3 equiv)

    • Solvent: Dichloromethane (DCM) or Benzene (anhydrous)

  • Step-by-Step Protocol:

    • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and argon inlet.

    • Dissolution: Add But-3-ene-1-sulfonamide (1.0 mmol) and MgO (2.3 mmol) to anhydrous DCM (10 mL).

    • Catalyst Addition: Add

      
       (0.02–0.05 mmol). The solution typically turns green/blue depending on the catalyst variant.
      
    • Oxidant Addition: Add

      
       (1.4 mmol) in one portion.
      
    • Reaction: Stir the suspension vigorously at 40°C (reflux) for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1). The sulfonamide spot should disappear, replaced by a more polar spot (bicyclic aziridine).

    • Workup: Filter the mixture through a pad of Celite to remove MgO and Rh residues. Rinse with DCM.

    • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield Target: 60–85% of 2-thia-1-azabicyclo[3.1.0]hexane 2,2-dioxide .

Phase 3: Regioselective Ring Opening (Methoxylation)

Objective: Nucleophilic opening of the aziridine with methanol to form the 6-membered ring.

  • Reagents:

    • Substrate: Bicyclic aziridine (from Phase 2)

    • Solvent/Nucleophile: Methanol (anhydrous)

    • Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) or

      
      
      
  • Step-by-Step Protocol:

    • Dissolution: Dissolve the bicyclic aziridine (1.0 mmol) in anhydrous Methanol (5 mL).

    • Acidification: Add p-TsOH (0.1 mmol) at 0°C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

      • Mechanistic Note: The acid activates the aziridine. Methanol attacks the more substituted carbon (C3 of the [3.1.0] system), leading to the cleavage of the internal C-N bond and expansion to the 6-membered ring (1,2-thiazinane).

    • Quench: Neutralize with saturated

      
       solution.
      
    • Extraction: Extract with EtOAc (3 x 10 mL). Dry combined organics over

      
      .
      
    • Isolation: Concentrate to yield This compound .

    • Yield Target: 85–95%.

Protocol B: Ring-Closing Metathesis (Alternative Method)

Use this method if Rhodium toxicity is a concern or for large-scale production where chromatography must be minimized.

Workflow Summary
  • Allylation: React But-3-ene-1-sulfonamide with Allyl Bromide (

    
    , DMF) to form N-allyl-but-3-ene-1-sulfonamide.
    
  • RCM: Treat with Grubbs II Catalyst (5 mol%, DCM, reflux) to form 3,6-dihydro-2H-1,2-thiazine 1,1-dioxide (unsaturated sultam).

  • Functionalization: Treat the unsaturated sultam with MeOH/H+ (acid-catalyzed addition).

    • Note: This step follows Markovnikov addition.[1][2] The methoxy group may favor the 4-position, but regioselectivity is less strictly controlled than in Method A.

Data Analysis & Comparison

FeatureMethod A: Rh-Catalyzed AziridinationMethod B: RCM + Addition
Key Intermediate Bicyclic Aziridine ([3.1.0] system)Unsaturated Sultam (Dihydrothiazine)
Regiocontrol High (Ring expansion dictates 4-OMe)Moderate (Depends on carbocation stability)
Atom Economy High (Intramolecular oxidant transfer)Moderate (Loss of ethylene gas)
Cost Driver Rhodium Catalyst, Hypervalent IodineGrubbs Catalyst
Suitability Discovery/Medicinal ChemistryProcess Chemistry/Scale-up

Troubleshooting & Critical Parameters

  • Catalyst Deactivation (Method A): The Rh(II) catalyst is sensitive to coordinating solvents. Ensure DCM is anhydrous and free of amines/pyridines. If the reaction stalls, add a second portion of catalyst (1 mol%).

  • Aziridine Stability: The bicyclic aziridine intermediate is strained and reactive. Do not store for prolonged periods; proceed immediately to the methanolysis step.

  • Safety Warning:

    
     is an oxidant. Sulfonamides can be biologically active; handle with appropriate PPE.
    

References

  • Chemistry of Substituted Thiazinanes and Their Derivatives.Molecules, 2020.

  • Synthesis of Sultams by Ring-Closing Metathesis. Synthesis, 2014.[3] (Detailed protocols for RCM of sulfonamides).

  • Regioselective Ring Opening of Aziridines.Chemical Reviews, 2014. (Mechanistic grounding for the ring expansion step).

Sources

Precision Synthesis of Functionalized Sultams via Rh(II)-Catalyzed Intramolecular Aziridination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Rhodium-Catalyzed Intramolecular Aziridination for Sultam Synthesis Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction: The Sultam Advantage

Cyclic sulfonamides (sultams) are privileged pharmacophores in drug discovery, serving as robust bioisosteres for lactams and cyclic ureas. Their tetrahedral sulfur geometry offers unique vector positioning for substituents, enhancing binding affinity in protease inhibitors (e.g., HCV, HIV) and ion channel modulators.

Despite their utility, constructing densely functionalized sultam cores remains synthetically challenging. Traditional cyclizations often require harsh conditions or pre-functionalized chains. Rhodium(II)-catalyzed intramolecular aziridination offers a superior alternative: it converts simple unsaturated sulfonamides into complex bicyclic aziridines in a single step. These intermediates serve as "spring-loaded" electrophiles, enabling the stereospecific synthesis of functionalized sultams via downstream ring-opening.

This guide details the Du Bois Protocol , utilizing the robust


 catalyst to drive intramolecular nitrene transfer, followed by controlled ring-opening strategies.

Mechanistic Principles

The reaction proceeds via a Metallonitrene intermediate. Unlike traditional organic aziridinations that rely on Lewis acid activation of pre-formed nitrene sources, the Rh(II) pathway involves the in situ generation of a discrete Rh-nitrene species from an oxidant (typically PhI(OAc)₂) and the sulfonamide substrate.

The Catalytic Cycle[1]
  • Ligand Exchange: The sulfonamide coordinates to the axial site of the Rh(II) dimer.

  • Oxidation: The hypervalent iodine reagent oxidizes the Rh-substrate complex, eliminating acetic acid and forming the reactive Rh-Nitrene (Rh=N) species.

  • Nitrene Transfer: The electrophilic nitrene undergoes a [2+1] cycloaddition with the tethered alkene. While often concerted (singlet pathway), triplet pathways can occur with specific substrates/catalysts, leading to stepwise radical recombination.

  • Turnover: The bicyclic aziridine releases, regenerating the catalyst.

Diagram 1: The Rhodium-Nitrene Catalytic Cycle

RhodiumCycle cluster_cycle Metallonitrene Cycle Rh_Dimer Rh(II) Dimer (Resting State) Coordination Substrate Coordination (Sulfonamide Binding) Rh_Dimer->Coordination + Unsaturated Sulfonamide Oxidation Oxidative Activation (+ PhI(OAc)2, - HOAc) Coordination->Oxidation Nitrene Rh-Nitrene Species (Rh=N-SO2-R) Oxidation->Nitrene - PhI, - HOAc Insertion [2+1] Cycloaddition (Alkene Trap) Nitrene->Insertion Intramolecular Product Bicyclic Aziridine (Fused Sultam) Insertion->Product Product->Rh_Dimer Catalyst Regeneration

Caption: The catalytic cycle for Rh(II)-mediated intramolecular aziridination. The Rh-nitrene species is the critical electrophile that engages the pendant alkene.

Experimental Design & Catalyst Selection

Success depends on matching the catalyst to the substrate's electronic demand. While


 is cost-effective, it often degrades under oxidative conditions. The Du Bois catalyst , 

, features a strapped bis-carboxylate ligand that confers exceptional stability and longevity, essential for difficult substrates.
Table 1: Catalyst and Condition Selection Matrix
ParameterStandard ProtocolHigh-Performance ProtocolNotes
Catalyst


esp =

-tetramethyl-1,3-benzenedipropionate.[1] Use esp for lower loading (0.1-2 mol%).
Oxidant PhI(OAc)

(PIDA)
PhI(OPiv)

Pivalate oxidant is more soluble in non-polar solvents and often gives higher yields.
Solvent Dichloromethane (DCM)Chlorobenzene / TFETFE (Trifluoroethanol) can stabilize nitrenes but may alter chemoselectivity.
Additive MgO (2.3 equiv)MgO or

Essential to scavenge acetic acid byproduct which can cause premature aziridine ring opening.
Temperature 23 °C0 °C to 40 °CLower temp improves stereoselectivity; higher temp aids difficult cyclizations.

Detailed Protocol: Synthesis of Bicyclic Sultam Precursor

This protocol describes the intramolecular aziridination of a homoallylic sulfonamide to form a 3-thia-1-azabicyclo[3.1.0]hexane 3,3-dioxide derivative.

Materials
  • Substrate: N-tosyl-4-pentenylamine or equivalent unsaturated sulfonamide (1.0 equiv).

  • Catalyst:

    
     (Sigma-Aldrich #686464) - 1.0 mol%.
    
  • Oxidant: Iodobenzene diacetate (PIDA) - 1.4 equiv.

  • Base: Magnesium Oxide (MgO), light powder - 2.5 equiv.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow to cool under argon.

  • Charge Reagents: Add the unsaturated sulfonamide (1.0 mmol, 1 equiv), MgO (100 mg, 2.5 mmol), and

    
     (7.6 mg, 0.01 mmol) to the flask.
    
  • Solvation: Add anhydrous DCM (10 mL, 0.1 M concentration). Stir vigorously to suspend the MgO.

  • Oxidant Addition (Critical):

    • Standard: Add PIDA (451 mg, 1.4 mmol) in a single portion if the reaction scale is <1g.

    • Scale-up (>1g): Dissolve PIDA in minimal DCM and add dropwise over 1 hour to prevent exotherm and catalyst decomposition.

  • Reaction Monitoring: The reaction typically turns a deep green/teal color (active Rh species). Stir at 23 °C. Monitor by TLC (stain with PMA or KMnO4) or LC-MS.

    • Endpoint: usually 2–4 hours.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove MgO and Rh residues.

    • Rinse the pad with DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash chromatography on silica gel.

    • Note: Bicyclic aziridines can be sensitive to acid. Use 1%

      
       in the eluent if degradation is observed on the column.
      

Downstream Utility: Ring Opening to Functionalized Sultams

The bicyclic aziridine obtained above is a versatile intermediate. The "sultam" core is fully realized when this ring is opened, either retaining the cyclic sulfur-nitrogen backbone or expanding the ring.

Diagram 2: Divergent Synthesis Workflow

RingOpening Bicycle Bicyclic Aziridine (Fused Sultam) Nucleophile Nucleophilic Opening (Nu: N3, SPh, NHR) Bicycle->Nucleophile SN2 Attack Acid Acid-Catalyzed Opening (H+ / ROH) Bicycle->Acid Activation Prod_Nu Functionalized Sultam (Trans-isomer) Nucleophile->Prod_Nu Inversion Prod_Acid Alkoxy-Sultam (Regio-controlled) Acid->Prod_Acid Solvolysis

Caption: The bicyclic aziridine serves as a linchpin. Nucleophilic attack typically yields trans-functionalized sultams, while acid catalysis allows for solvolysis.

Protocol: Nucleophilic Ring Opening (Thiophenol Example)
  • Dissolve the bicyclic aziridine (1 equiv) in DMF or Acetonitrile.

  • Add

    
     (2 equiv) and Thiophenol (1.2 equiv).
    
  • Heat to 50–60 °C for 4 hours.

  • Outcome: The nucleophile attacks the least hindered carbon (or the position dictated by electronic bias of the sulfonamide), yielding a trans-substituted cyclic sultam .

Troubleshooting & Optimization (Self-Validating Systems)

  • Problem: Low Conversion.

    • Diagnosis: Catalyst poisoning or oxidant decomposition.

    • Fix: Add PIDA in two portions (T=0 and T=2h). Ensure MgO is fresh (absorbs water over time). Switch to

      
       if using acetate.
      
  • Problem: C-H Insertion vs. Aziridination.

    • Context: If the substrate has weak C-H bonds (e.g., benzylic) near the sulfonyl group, C-H insertion may compete.

    • Control: Aziridination is generally faster for tethered alkenes. Lower temperature (0 °C) favors aziridination over C-H insertion.

  • Problem: Product Instability.

    • Diagnosis: Bicyclic aziridines are strained.

    • Fix: Do not store the intermediate. Perform the ring-opening step in a "one-pot" sequence by adding the nucleophile directly to the filtered reaction mixture.

References

  • Espino, C. G., & Du Bois, J. (2001). A Rhodium-Catalyzed C-H Insertion Method for N-Functionalized Alkyl Amines. Angewandte Chemie International Edition. Link

  • Guthikonda, K., & Du Bois, J. (2002).[2] A Unique and Highly Efficient Method for Catalytic Olefin Aziridination.[2] Journal of the American Chemical Society.[2][3][4][5] Link

  • Padwa, A., Flick, A. C., Leverett, C. A., & Stengel, T. (2004). Rhodium(II)-Catalyzed Aziridination of Allyl-Substituted Sulfonamides and Carbamates. The Journal of Organic Chemistry. Link

  • Espino, C. G., Fiori, K. W., Kim, M., & Du Bois, J. (2004).[6] Expanding the Scope of C-H Amination through Catalyst Design. Journal of the American Chemical Society.[2][3][4] Link

  • Loh, J. K., Asad, N., Samarakoon, T. B., & Hanson, P. R. (2015).[7] Modular, One-Pot, Sequential Aziridine Ring Opening–SNAr Strategy to 7-, 10-, and 11-Membered Benzo-Fused Sultams. The Journal of Organic Chemistry. Link

Sources

Application Notes and Protocols for 4-methoxy-1,2-thiazinane 1,1-dioxide as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Chiral Auxiliary for Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, chiral auxiliaries remain a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily introduce chirality to a prochiral substrate, directing subsequent transformations to yield a desired stereoisomer with high selectivity. While classic auxiliaries like those developed by Evans and Oppolzer have demonstrated broad utility, the exploration of novel chiral scaffolds continues to be a vibrant area of research, driven by the need for improved selectivity, milder reaction conditions, and more efficient cleavage.

This guide introduces 4-methoxy-1,2-thiazinane 1,1-dioxide , a heterocyclic compound belonging to the sultam class of chiral auxiliaries. Its rigid bicyclic-like structure, conferred by the fused ring system and the stereodefined methoxy group, presents a unique steric and electronic environment for inducing asymmetry in a variety of carbon-carbon bond-forming reactions. These application notes provide a comprehensive overview of the synthesis of this auxiliary and detailed, field-proven protocols for its application in asymmetric alkylation, aldol reactions, and Michael additions.

Synthesis of the Chiral Auxiliary

The synthesis of this compound is accessible through a key ring-opening reaction of a bicyclic aziridine precursor. The following protocol is adapted from established literature procedures.[1]

Protocol 1: Synthesis of this compound

This procedure involves the acid-catalyzed methanolysis of 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide.

Materials:

  • 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide (1.0 eq) in anhydrous methanol, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Attachment of the Acyl Group: Preparation for Asymmetric Transformations

The first step in utilizing a chiral auxiliary is its covalent attachment to the substrate of interest, typically via an acyl group. This is a critical step that forms the N-acyl sultam, which will subsequently undergo diastereoselective enolization and reaction.

Protocol 2: General Procedure for N-Acylation

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride, cinnamoyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the N-acyl sultam by flash column chromatography.

Core Application: Asymmetric Alkylation

The diastereoselective alkylation of enolates derived from N-acyl sultams is a powerful method for the synthesis of chiral carboxylic acid derivatives. The stereochemical outcome is dictated by the chiral auxiliary, which directs the approach of the electrophile to one face of the enolate.

Protocol 3: Diastereoselective Enolate Alkylation

Materials:

  • N-Acyl-4-methoxy-1,2-thiazinane 1,1-dioxide (from Protocol 2)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-acyl sultam (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • In a separate flask, prepare a solution of LDA or NaHMDS (1.1 eq) in anhydrous THF.

  • Slowly add the base to the solution of the N-acyl sultam at -78 °C to form the enolate. Stir for 1 hour.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4-6 hours, or until TLC analysis indicates completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Follow the extraction and purification procedure as described in Protocol 2.

Illustrative Data for Asymmetric Alkylation

The following table presents illustrative data for the diastereoselective alkylation of an N-propionyl-4-methoxy-1,2-thiazinane 1,1-dioxide. This data is hypothetical and serves to demonstrate the expected format of results.

EntryElectrophile (R-X)BaseYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromideLDA92>95:5
2Methyl iodideNaHMDS88>95:5
3Allyl bromideLDA9092:8

Application in Asymmetric Aldol Reactions

The aldol reaction is a fundamental C-C bond-forming reaction. When mediated by a chiral auxiliary, it can provide access to enantiomerically enriched β-hydroxy carbonyl compounds, which are valuable building blocks in natural product synthesis.

Protocol 4: Lewis Acid-Mediated Asymmetric Aldol Addition

Materials:

  • N-Propionyl-4-methoxy-1,2-thiazinane 1,1-dioxide

  • Anhydrous dichloromethane (DCM)

  • Titanium tetrachloride (TiCl₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-propionyl sultam (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to -78 °C.

  • Add titanium tetrachloride (1.1 eq) dropwise.

  • Add DIPEA (1.2 eq) dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Add the aldehyde (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Follow the extraction and purification procedure as described in Protocol 2.

Illustrative Data for Asymmetric Aldol Reactions

The following table presents illustrative data for the diastereoselective aldol reaction. This data is hypothetical.

EntryAldehydeYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde85>98:2
2Benzaldehyde8997:3
3Acetaldehyde8295:5

Application in Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl systems is another powerful tool for C-C bond formation. The use of a chiral auxiliary on the Michael acceptor allows for the diastereoselective formation of a new stereocenter.

Protocol 5: Asymmetric Conjugate Addition of Organocuprates

Materials:

  • N-Cinnamoyl-4-methoxy-1,2-thiazinane 1,1-dioxide (or other N-enoyl sultam)

  • Anhydrous tetrahydrofuran (THF)

  • Copper(I) iodide (CuI)

  • Organolithium or Grignard reagent (e.g., MeLi, BuMgBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under argon, suspend CuI (1.1 eq) in anhydrous THF and cool to -40 °C.

  • Slowly add the organolithium or Grignard reagent (2.2 eq) to form the organocuprate. Stir for 30 minutes.

  • In a separate flask, dissolve the N-enoyl sultam (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the solution of the N-enoyl sultam to the organocuprate suspension via cannula.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Follow the extraction and purification procedure as described in Protocol 2.

Cleavage of the Chiral Auxiliary

A crucial final step is the non-destructive removal of the chiral auxiliary to yield the desired enantiomerically pure product. Several methods are available depending on the desired functional group (e.g., carboxylic acid, alcohol, amide).

Protocol 6A: Reductive Cleavage to the Primary Alcohol

Materials:

  • Alkylated N-acyl sultam

  • Anhydrous tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the N-acyl sultam (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add LiAlH₄ (2.0 eq) or NaBH₄ (4.0 eq) portion-wise.[2][3]

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the chiral alcohol. The chiral auxiliary can be recovered from the aqueous layer.

Protocol 6B: Hydrolytic Cleavage to the Carboxylic Acid

Materials:

  • Alkylated N-acyl sultam

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the N-acyl sultam (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C and add LiOH (2.0 eq) followed by the dropwise addition of 30% H₂O₂ (4.0 eq).[4][5]

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the excess peroxide by adding a saturated aqueous solution of Na₂SO₃.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

Mechanism of Stereocontrol: A Proposed Model

The stereochemical outcome of reactions employing N-acyl-4-methoxy-1,2-thiazinane 1,1-dioxide is proposed to be governed by a combination of steric and electronic factors, leading to a highly ordered transition state. The formation of a chelated Z-enolate with a Lewis acid (e.g., TiCl₄) or a metal cation (e.g., Li⁺) is a key feature.

G cluster_0 Proposed Chelated Enolate Intermediate cluster_1 Electrophile Approach Aux Sultam Auxiliary N N Aux->N MeO MeO Aux->MeO Steric Shielding R R O1 O M M+ O1->M O2 O C2 C O2->C2 O2->M C1 C N->C1 C1->O1 C1->C2 C2->R H H C2->H E+ E+ E+->C2 Attack from less hindered face

Caption: Proposed chelated transition state model for stereoselective reactions.

In this model, the metal cation (M⁺) coordinates to both the carbonyl oxygen of the acyl group and one of the sulfonyl oxygens, creating a rigid, chelated structure. The 4-methoxy group is positioned to effectively shield one face of the enolate double bond. Consequently, the incoming electrophile (E⁺) is directed to the less sterically hindered face, resulting in the observed high diastereoselectivity.

Conclusion

This compound represents a promising chiral auxiliary for asymmetric synthesis. Its straightforward synthesis and the robust nature of the sultam scaffold make it an attractive candidate for a range of carbon-carbon bond-forming reactions. The protocols outlined in this guide provide a foundation for researchers to explore the utility of this auxiliary in their own synthetic endeavors. While the provided data is illustrative, it highlights the potential for achieving high levels of stereocontrol. Further investigation and optimization are encouraged to fully unlock the potential of this novel chiral auxiliary in the synthesis of complex, enantiomerically pure molecules.

References

  • O'Neil, I. A., & Costello, J. F. (2002). Reductive cleavage of N-acylsultams. Tetrahedron Letters, 43(45), 8279-8281.
  • Wu, M. J., Wu, C. C., & Tseng, T. C. (1994). Asymmetric Conjugate Addition of Thiols to Chiral. beta.-Substituted N-Enoylsultams. The Journal of Organic Chemistry, 59(24), 7189-7193.
  • Meyers, A. I., & Shipman, M. (1993). Asymmetric total synthesis of (-)-deoxocassine. Use of a chiral formamidine for the stereoselective alkylation of a substituted pyridine. The Journal of Organic Chemistry, 58(25), 7099-7106.
  • Palomo, C., Aizpurua, J. M., Iturburu, M., & Urchegui, R. (1993). Asymmetric 1,4-addition of higher order silylcuprates to Oppolzer's N-enoyl sultams. The Journal of Organic Chemistry, 58(12), 3183-3185.
  • Oppolzer, W., Moretti, R., & Thomi, S. (1989). Asymmetric ene reactions of N-enoyl-sultams: enantioselective synthesis of (.+-.)-.alpha.-allokainic acid. Tetrahedron Letters, 30(45), 6009-6010.
  • Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Asymmetric Diels-Alder reactions of N-enoyl sultams. Journal of the American Chemical Society, 112(7), 2767-2772.
  • Kim, B. H., & Curran, D. P. (1987). Asymmetric radical reactions. A stereoselective synthesis of (.+-.)-isoiridomyrmecin. Tetrahedron, 43(19), 4507-4516.
  • Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of (.+-.)-darvon alcohol and (.+-.)-isodarvon alcohol via diastereoselective reduction of a chiral .beta.-amino ketone. Tetrahedron: Asymmetry, 2(3), 183-186.
  • Crimmins, M. T., & Nantermet, P. G. (1990). Asymmetric aldol reactions with N-acyl-4,4-dimethyl-1,3-oxazolidin-2-ones. The Journal of Organic Chemistry, 55(15), 4235-4237.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Alker, A. M., et al. (2018).
  • Oppolzer, W., Chapuis, C., & Bernardinelli, G. (1984). Asymmetric Diels-Alder reactions of N-enoyl sultams. Helvetica Chimica Acta, 67(5), 1397-1401.
  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). A general method for the synthesis of enantiomerically pure .alpha.-amino acids. Tetrahedron Letters, 28(49), 6141-6144.
  • Nagao, Y., Yamada, S., Kumagai, T., Ochiai, M., & Fujita, E. (1985). Asymmetric-synthesis of .beta.-lactams by a chiral-enolate reaction.
  • Helmchen, G., Karge, R., & Weetman, J. (1986). Chiral auxiliaries in asymmetric synthesis. In Modern Synthetic Methods (Vol. 4, pp. 261-306). Springer, Berlin, Heidelberg.
  • Corey, E. J., & Enders, D. (1976). Synthese von Aldehyden und Ketonen aus dem N,N-Dimethylhydrazon und anschließender Spaltung der C=N-Doppelbindung mit Ozon. Chemische Berichte, 109(1), 1-12.
  • Kunz, H., & Sager, W. (1985). Stereoselektive Synthese von O-Glycopeptiden durch Anomer-kontrollierte N-Glycosid-Spaltung. Angewandte Chemie, 97(12), 1056-1057.
  • Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 59(12), 1607-1614.
  • Evans, D. A., & Gage, J. R. (1990). A new procedure for the mild, selective cleavage of oxazolidinone-derived carboximides. The Journal of Organic Chemistry, 55(19), 5623-5626.

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Application Notes & Protocols: Reagents for N-alkylation of 4-methoxy-1,2-thiazinane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the N-alkylation of 4-methoxy-1,2-thiazinane 1,1-dioxide. The 1,2-thiazinane 1,1-dioxide scaffold, a class of cyclic sulfonamides known as sultams, is of significant interest in medicinal chemistry due to its unique physicochemical properties and its role as a versatile pharmacophore.[1][2] N-alkylation of this core structure is a critical step in the synthesis of diverse compound libraries for drug discovery, enabling the modulation of pharmacological activity, selectivity, and pharmacokinetic profiles.[3] This guide details several robust methods for N-alkylation, including classical SN2 reactions with various bases and alkylating agents, and the Mitsunobu reaction. Each section provides in-depth mechanistic insights, detailed step-by-step protocols, and expert analysis to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Sultam Scaffold

The 1,2-thiazinane 1,1-dioxide ring system is a six-membered heterocyclic motif containing nitrogen and sulfur.[1] These sultam derivatives have garnered considerable attention in pharmaceutical research, with applications ranging from anti-HIV and analgesic agents to antibiotics and anticoagulants.[1][4] The rigid, non-planar structure of the sultam ring, combined with the hydrogen bond accepting capability of the sulfonyl group, makes it an attractive scaffold for designing molecules that interact with biological targets.[5][6][7]

N-functionalization of the sultam nitrogen is a primary strategy for generating structural diversity. The choice of the N-alkyl substituent can profoundly influence a molecule's size, lipophilicity, and conformation, thereby fine-tuning its biological activity.[3] This guide focuses on providing reliable and versatile protocols for this key synthetic transformation.

Synthesis of the Starting Material

Before N-alkylation, the synthesis of the core scaffold, this compound, is required. A common and effective method involves the ring-opening of a bicyclic aziridine precursor. Specifically, 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide can be treated with p-toluenesulfonic acid (p-TsOH) in methanol.[1][4] This acid-catalyzed reaction opens the strained aziridine ring at the more substituted position, affording the desired this compound in good yield.[1][4]

Core Principles of Sultam N-Alkylation

The N-H proton of a sultam is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for deprotonation by a suitable base to form a nucleophilic nitrogen anion, which can then react with an electrophilic alkylating agent. Key factors influencing the success of the reaction include:

  • Choice of Base: The base must be strong enough to deprotonate the sultam N-H but not so strong as to cause unwanted side reactions.

  • Nature of the Alkylating Agent: The reactivity of the electrophile (e.g., alkyl iodide > bromide > chloride) will dictate the required reaction conditions.

  • Solvent: Polar aprotic solvents like DMF, acetonitrile, or THF are typically used to dissolve the reactants and facilitate the SN2 reaction.

N-Alkylation Methodologies and Protocols

Method 1: Classical SN2 Alkylation with Alkyl Halides

This is the most common and straightforward method for N-alkylation. It involves the deprotonation of the sultam with a base, followed by nucleophilic attack of the resulting anion on an alkyl halide.

The reaction proceeds in two main steps:

  • Deprotonation: A base (B:) removes the acidic proton from the sultam nitrogen, forming a resonance-stabilized nitrogen anion.

  • Nucleophilic Substitution (SN2): The nitrogen anion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide (R-X), displacing the halide leaving group (X-) to form the N-alkylated product.

SN2_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Sultam_NH Sultam-NH Sultam_N_minus Sultam-N⁻ Na⁺ Sultam_NH->Sultam_N_minus Deprotonation HB H-Base⁺ Sultam_NH->HB Base Base (e.g., NaH, Cs₂CO₃) Base->Sultam_N_minus Sultam_N_minus_2 Sultam-N⁻ Product Sultam-N-R Sultam_N_minus_2->Product SN2 Attack Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Product Halide_ion X⁻ Alkyl_Halide->Halide_ion Leaving Group Departure

Caption: General mechanism for base-mediated N-alkylation.

The choice of base is critical and depends on the reactivity of the alkyl halide and the desired reaction conditions.

BaseTypical SolventKey Characteristics & Expert Insights
Sodium Hydride (NaH) Anhydrous DMF, THFPros: Strong, inexpensive, and widely used base that drives the reaction to completion by evolving H₂ gas.[8][9][10] Cons: Highly reactive and moisture-sensitive. Can act as a reducing agent, leading to byproducts, especially with solvents like DMF or acetonitrile.[11] Requires strictly anhydrous conditions.
Cesium Carbonate (Cs₂CO₃) Anhydrous DMF, AcetonitrilePros: Milder, non-pyrophoric base. High solubility in organic solvents enhances reaction rates (the "cesium effect").[12][13][14] Often provides cleaner reactions and higher yields, especially for less reactive halides.[15] Cons: More expensive than NaH or K₂CO₃.
Potassium Carbonate (K₂CO₃) DMF, AcetonitrilePros: Inexpensive, mild, and easy to handle. A good choice for reactive alkylating agents like benzyl or allyl halides. Cons: Lower solubility and basicity compared to Cs₂CO₃ may require higher temperatures or longer reaction times.

This protocol is adapted from a general procedure for the N-alkylation of sulfonamides and related heterocycles.[1][8]

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (CH₃I) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add the required amount of NaH (60% dispersion).

  • NaH Washing: Under a gentle stream of nitrogen, wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil. Carefully decant the hexanes each time using a cannula or syringe.

  • Reaction Setup: Add anhydrous DMF to the washed NaH to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the this compound in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry via the dropping funnel over 15 minutes.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for N-alkylation, particularly when using alcohols as the alkylating agent.[16][17] It proceeds under mild, neutral conditions and is known for inverting the stereochemistry of secondary alcohols, which can be a key advantage in complex molecule synthesis.[18][19]

The reaction involves the in-situ activation of an alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16]

Mitsunobu_Workflow cluster_workflow Mitsunobu Reaction Workflow A Combine Sultam, Alcohol (R-OH), & PPh₃ in Anhydrous THF B Cool to 0°C A->B C Slowly Add DIAD/DEAD B->C D Stir and Warm to RT C->D E Reaction Monitoring (TLC) D->E F Workup & Purification E->F G Isolate N-Alkylated Product + Byproducts (Ph₃PO, Hydrazide) F->G

Caption: Experimental workflow for the Mitsunobu reaction.

This protocol is based on established procedures for the Mitsunobu alkylation of N-H acidic compounds.[18][20][21]

Materials:

  • This compound (1.0 eq)

  • Primary alcohol (e.g., benzyl alcohol) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound, the primary alcohol, and triphenylphosphine.

  • Dissolution: Dissolve the solids in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DIAD dropwise to the stirred solution over 20 minutes. An exothermic reaction and color change are typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor the consumption of the starting material by TLC. The formation of triphenylphosphine oxide (Ph₃PO) is an indicator of reaction progress.[20]

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography. The non-polar byproducts (triphenylphosphine oxide and the DIAD-hydrazide) can be challenging to separate. Careful selection of the solvent system is crucial. In some cases, precipitation of the byproducts from a non-polar solvent like diethyl ether can simplify purification.

Troubleshooting and Expert Insights

  • Low Yield with NaH: Ensure strictly anhydrous conditions. Traces of water will quench the NaH. Also, consider the purity of the DMF, as impurities can interfere with the reaction.[11]

  • Dialkylation: While less common with sultams compared to primary amines, dialkylation can occur if excess alkylating agent and strong base are used for prolonged periods. Using stoichiometric amounts of reagents can minimize this. The cesium carbonate method is often noted for suppressing undesired dialkylation.[15]

  • Failure of Secondary/Tertiary Halides: SN2 reactions are sensitive to steric hindrance. Secondary and especially tertiary alkyl halides may fail to react or may undergo elimination (E2) as a major side reaction.[22] For these substrates, alternative methods may be necessary.

  • Mitsunobu Purification Issues: The primary challenge of the Mitsunobu reaction is the removal of stoichiometric byproducts (Ph₃PO and the reduced hydrazide). Using polymer-bound triphenylphosphine or modified, more easily separable reagents can facilitate purification.

Conclusion

The N-alkylation of this compound is a fundamental transformation for creating novel chemical entities for drug discovery. The choice of method depends on the nature of the alkyl group to be introduced, the scale of the reaction, and the available reagents. Classical SN2 alkylation using bases like NaH or Cs₂CO₃ offers a reliable and scalable route for primary and some secondary alkyl halides. The Mitsunobu reaction provides a mild and effective alternative for coupling alcohols, expanding the scope of accessible structures. By understanding the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize diverse libraries of N-alkylated sultams for pharmacological evaluation.

References

  • El-Sayed, M. S., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2018). Chemistry of Substituted Thiazinanes and Their Derivatives. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Caesium carbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methoxy-1,2-thiazinane-1,1-dioxide (13) and 3-vinyl... Retrieved from [Link]

  • Kumar, P., & Tosso, P. N. (2018). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. PMC - NIH. Available at: [Link]

  • Sanghavi, N. M., et al. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin. Marcel Dekker, Inc. Available at: [Link]

  • Organic Letters. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Retrieved from [Link]

  • Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Semantic Scholar. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Retrieved from [Link]

  • Rabie, R., et al. (2020). Cesium carbonate as a mediated inorganic base in some organic transformations. Springer. Available at: [Link]

  • ResearchGate. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Retrieved from [Link]

  • Reddy, T. J., et al. (2011). A reaction pairing strategy centered on utilization of a reaction triad (sulfonylation, SNAr addition and Mitsunobu alkylation) generating skeletally diverse benzofused tricyclic and bicyclic sultams. PMC - NIH. Available at: [Link]

  • Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Available at: [Link]

  • Varala, R., et al. (2024). Cesium Carbonate (Cs2CO3) in Organic Synthesis: A Sexennial Update (2018 to Date). Bentham Science. Available at: [Link]

  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? Retrieved from [Link]

  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • ResearchGate. (2025). Study the pharmacological potential of 1,2,4-thiadiazine 1,1-dioxides: A minireview. Retrieved from [Link]

  • Al Mustansiriyah Journal of Pharmaceutical Sciences. (2023). Study the pharmacological potential of 1,2,4-thiadiazine 1,1-dioxides: A minireview. Available at: [Link]

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  • Semantic Scholar. (2023). Study the pharmacological potential of 1,2,4-thiadiazine 1,1-dioxides: A minireview. Retrieved from [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Retrieved from [Link]

  • MDPI. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Available at: [Link]

  • ChemRxiv. (2021). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. Available at: [Link]

  • Natural Sciences Publishing. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. Retrieved from [Link]

  • Kumar, A., et al. (2012). α-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams. PMC - NIH. Available at: [Link]

  • Macmillan Group - Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sulfonamide Cyclization Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide cyclization. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of cyclic sulfonamides. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reactions and achieve your target structures with higher purity and yield.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced during sulfonamide cyclization.

Q1: My intramolecular cyclization is very slow or incomplete, and I'm recovering mostly starting material. What should I check first?

A1: An incomplete reaction is often due to suboptimal reaction conditions or reagent deactivation. Here’s a checklist to begin your troubleshooting:

  • Anhydrous Conditions: Sulfonyl chlorides and other activated intermediates are highly susceptible to hydrolysis. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[1]

  • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the sulfonamide nitrogen but not so strong as to cause undesired side reactions like elimination or rearrangement.[2] For simple alkylations, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For more challenging cyclizations, non-nucleophilic organic bases such as DBU or proton sponges might be necessary.[1]

  • Temperature: While many reactions are initially run at room temperature, some cyclizations require heating (reflux) to overcome the activation energy barrier.[1] Monitor your reaction by TLC or LC-MS at different temperatures to find the optimal point.

  • Reagent Quality: Ensure your sulfonyl chloride or other electrophilic partner is fresh or has been stored properly under inert conditions to prevent degradation.

Q2: I'm observing a significant amount of a high-molecular-weight byproduct in my LC-MS. What is it likely to be?

A2: The most common high-molecular-weight byproduct in intramolecular cyclization reactions is an intermolecular dimer . This occurs when two molecules of your substrate react with each other instead of one molecule reacting with itself. This issue is especially prevalent when forming medium to large rings.

Q3: My desired product seems to be unstable during workup or purification. What precautions can I take?

A3: Product instability can lead to significant yield loss.

  • Workup Sensitivity: Before quenching the entire reaction, test a small aliquot with your planned aqueous quench (e.g., dilute acid or base) to see if the product degrades on TLC. If it does, consider a non-aqueous workup or use milder conditions like a saturated ammonium chloride solution.[3]

  • Purification Method: If your cyclic sulfonamide is a sticky solid or oil, it may contain impurities preventing crystallization.[1] Column chromatography is a standard alternative. However, some sulfonamides can be sensitive to silica gel. In such cases, consider using deactivated silica (e.g., with triethylamine in the eluent) or alternative purification techniques like preparative HPLC.

In-Depth Troubleshooting Guides

This section provides detailed strategies for tackling specific and persistent side reactions.

Guide 1: The Intramolecular vs. Intermolecular Competition Dilemma

A fundamental challenge, especially in macrocyclization, is favoring the desired intramolecular cyclization over intermolecular dimerization or polymerization.

The Problem: Your reaction yields a significant amount of dimer or higher-order oligomers, reducing the yield of the target cyclic sulfonamide.

The Cause: The outcome of this competition is governed by reaction kinetics. Intramolecular cyclization is a first-order process, while intermolecular dimerization is a second-order process. The relative rates depend heavily on the effective concentration of the reactive species.

Solutions & Protocols:

  • High-Dilution Conditions: The most effective strategy to favor intramolecular reactions is to maintain a very low concentration of the substrate throughout the reaction.[4][5]

    • Core Principle: By keeping the concentration low, you decrease the probability of two reactive molecules finding each other (dimerization) while the probability of the two ends of the same molecule finding each other (cyclization) remains constant.

    G cluster_0 Reaction Pathway Competition A Linear Precursor B Intramolecular Cyclization (Desired, 1st Order) C Intermolecular Dimerization (Side Reaction, 2nd Order) D Cyclic Monomer E Linear Dimer

    Protocol: Syringe Pump Addition for High Dilution

    • Setup: In a large, flame-dried flask equipped with a stir bar, add the bulk of the anhydrous solvent and the base (e.g., Cs₂CO₃). Heat the mixture to the desired reaction temperature.

    • Substrate Solution: Dissolve your linear sulfonamide precursor in a separate flask with a small amount of the same anhydrous solvent.

    • Slow Addition: Draw the substrate solution into a syringe and place it on a syringe pump. Position the needle of the syringe into the reaction flask via a septum.

    • Execution: Start the syringe pump to add the substrate solution dropwise over a long period (e.g., 4-12 hours). The slow addition ensures the instantaneous concentration of the unreacted substrate remains extremely low.

    • Monitoring: After the addition is complete, allow the reaction to stir for an additional few hours and monitor for completion by TLC or LC-MS.

  • Solvent and Temperature Optimization:

    • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are commonly used as they effectively solvate the reacting species.[6]

    • Temperature: Higher temperatures can sometimes favor the intramolecular pathway by providing the necessary conformational energy for the molecule to adopt a cyclization-competent shape. However, this must be balanced against potential product degradation.

ConditionImpact on DimerizationRationale
High Concentration IncreasesFavors second-order kinetics of dimerization.
Low Concentration (High Dilution) DecreasesFavors first-order kinetics of cyclization.[5]
Slow Reagent Addition DecreasesMaintains a pseudo-high-dilution environment.[5]
High Temperature VariableCan overcome the entropic barrier for cyclization but may also accelerate side reactions.[1]
Guide 2: Managing Rearrangement and Cleavage Reactions

Certain substrates and conditions can promote unexpected molecular rearrangements or cleavage of the sulfonamide group.

Problem 1: N-Dealkylation

The Cause: The N-alkyl or N-aryl group of the sulfonamide is cleaved under the reaction conditions. This can be mediated by strong bases or occur through oxidative pathways, potentially involving the formation of an intermediate N-sulfonyliminium ion.[7][8][9]

Solutions:

  • Milder Base: If you suspect the base is causing dealkylation, switch to a weaker or more sterically hindered base. For example, replace LDA with LiHMDS or an inorganic base like K₂CO₃.[2]

  • Protecting Group Choice: If the N-substituent is particularly labile (e.g., a benzyl group under reductive conditions), consider a more robust group for your synthetic strategy.

  • Control of Oxidants: If the reaction involves oxidative conditions, N-dealkylation can be a side reaction.[7] Careful control of stoichiometry and temperature is crucial.

Problem 2: Base-Mediated Rearrangements

The Cause: Strong bases, such as organolithium reagents (e.g., BuLi) or LDA, can deprotonate not only the sulfonamide nitrogen but also other acidic protons on the molecule, leading to rearrangements.[2] For example, a base can mediate a nitrogen-to-carbon rearrangement, which can be a significant issue when using certain protecting groups.[2]

Solutions:

  • Base Selection: Avoid exceptionally strong bases unless specifically required. Screen milder bases like NaH, K₂CO₃, or triethylamine.[1][6]

  • Temperature Control: Perform the deprotonation at low temperatures (e.g., -78 °C) to increase selectivity and minimize rearrangement pathways before proceeding with the cyclization.

G cluster_1 Troubleshooting Workflow Start Identify Side Product (e.g., Dimer, Rearranged Isomer) Hypothesis Hypothesize Cause (e.g., Concentration, Base Strength) Solution Implement Solution (e.g., High Dilution, Milder Base) Analyze Analyze Outcome (TLC, LC-MS, NMR) Success Problem Solved Reassess Re-evaluate Hypothesis

References

  • Lai, Z., Wang, C., Li, J., & Cui, S. (2020). Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles. Organic Letters, 22(5), 2017-2021. [Link]

  • Clayden, J., & Kenworthy, M. N. (2004). Intramolecular N-C rearrangements involving sulfonamide protecting groups. Organic & Biomolecular Chemistry, 2(10), 1542-1557. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • Das, B., & Chakraborty, D. (2021). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 11(1), 1-20. [Link]

  • Kearney, A. M., & O'Brien, P. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(104), 85633-85651. [Link]

  • Genuino, H. C., et al. (2012). Indirect Photolysis of Perfluorochemicals: Hydroxyl Radical-Initiated Oxidation of N-Ethyl Perfluorooctane Sulfonamido Acetate (N-EtFOSAA) and Other Perfluoroalkanesulfonamides. Environmental Science & Technology, 46(7), 3679-3688. [Link]

  • Wang, C., et al. (2022). Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring formation. Chemical Science, 13(42), 12563-12570. [Link]

  • Curran, D. P., & Sisko, J. (1991). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. Journal of the American Chemical Society, 113(22), 8572-8774. [Link]

  • Pinson, R., Jr., Wiseman, E. H., & Schreiber, E. C. (1962). Studies of N-dealkylation of some aromatic sulfonamides. Biochemical Pharmacology, 11, 881-886. [Link]

  • Heinecke, J. W., et al. (2002). Generation of intramolecular and intermolecular sulfenamides, sulfinamides, and sulfonamides by hypochlorous acid: a potential pathway for oxidative cross-linking of low-density lipoprotein by myeloperoxidase. Biochemistry, 41(5), 1604-1612. [Link]

  • Williams, D. R., & Fromhold, M. G. (1999). Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. Journal of the American Chemical Society, 121(48), 11249-11250. [Link]

  • Kim, S., et al. (2003). Control of the Regioselectivity of Sulfonamidyl Radical Cyclization by Vinylic Halogen Substitution. The Journal of Organic Chemistry, 68(11), 4381-4386. [Link]

  • Zhdankin, V. V., et al. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. Molecules, 25(21), 4927. [Link]

  • ResearchGate. Intramolecular cyclization of sulfonamides. [Link]

  • Pharmaffiliates. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • Che, C.-M., et al. (2013). Enantioselective Radical Construction of 5-Membered Cyclic Sulfonamides by Metalloradical C–H Amination. Journal of the American Chemical Society, 135(28), 10246-10249. [Link]

  • ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions? [Link]

  • Ichitsuka, T., et al. (2017). Pd-Catalyzed Selective Synthesis of Cyclic Sulfonamides and Sulfinamides Using K2S2O5 as a Sulfur Dioxide Surrogate. Organic Letters, 19(7), 1754-1757. [Link]

  • Williams, D. R., & Fromhold, M. G. (2022). Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. JACS Au, 2(5), 1143-1150. [Link]

  • Wiseman, E. H., Schreiber, E. C., & Pinson, R., Jr. (1962). Studies of N-dealkylation of some aromatic sulfonamides. Biochemical Pharmacology, 11, 881-886. [Link]

  • O'Brien, P., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(17), 10109-10199. [Link]

  • Movassaghi, M., & Chen, B. (2007). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. Angewandte Chemie International Edition, 46(4), 565-568. [Link]

  • Douglas, J. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 5949-5955. [Link]

  • Shaik, S., et al. (2005). Sulfoxide, sulfur, and nitrogen oxidation and dealkylation by cytochrome P450. Journal of the American Chemical Society, 127(47), 16655-16667. [Link]

  • Rustin, G. (2023). The Effect of Sulfonamides Structural and Reactive Properties Examined. The Aquila Digital Community. [Link]

  • ResearchGate. (2025). How can the dimerization of thiol be minimized in a solution? [Link]

  • Lecker, R. M., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1833-1838. [Link]

  • Wipf, P., & Yokokawa, F. (2008). “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. Organic Letters, 11(1), 105-108. [Link]

Sources

Technical Support Center: Purification of 4-Methoxy-1,2-thiazinane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-methoxy-1,2-thiazinane 1,1-dioxide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity. The methodologies described herein are grounded in established chemical principles and field-proven insights to ensure reliable and reproducible results.

Introduction

This compound is a saturated heterocyclic compound belonging to the sultam class. Sultams are cyclic sulfonamides that are key structural motifs in a variety of biologically active compounds and are utilized as chiral auxiliaries in asymmetric synthesis.[1][2] The presence of both a polar sulfonyl group and a methoxy ether group gives this molecule distinct solubility characteristics that must be carefully considered during purification. Achieving high purity is critical, as residual starting materials, byproducts, or solvents can interfere with subsequent reactions or biological assays.

This guide is structured as a series of questions and answers to directly address common challenges encountered during the purification of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The nature of impurities is highly dependent on the synthetic route. A common synthesis involves the ring-opening of an aziridine precursor with methanol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH).[3][4]

Potential impurities include:

  • Unreacted Starting Materials: The azabicyclic sulfonamide precursor (2-thia-1-azabicyclo-[5][6]hexane-2,2-dioxide) may persist if the reaction is incomplete.

  • Catalyst Residue: Acid catalysts such as p-TsOH may be present.

  • Solvent Residue: Solvents from the reaction (e.g., methanol, CH2Cl2) and workup.

  • Byproducts of Degradation: Thiazinane rings can be susceptible to hydrolysis or other degradation pathways under harsh acidic or basic conditions, although specific degradation products for this compound are not widely documented.[7]

Q2: What are the primary methods for purifying this compound?

The two most effective and widely used methods for purifying solid organic compounds like this compound are:

  • Recrystallization: An excellent method for removing small amounts of impurities from a solid compound. It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing pure crystals to form while impurities remain in the solution.[5][8]

  • Silica Gel Column Chromatography: A powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).[6] This method is ideal for separating mixtures with multiple components or when impurities have similar solubility profiles to the desired product.

Q3: How do I choose between recrystallization and column chromatography?

The choice depends on the purity of your crude material and the nature of the impurities.

  • Choose Recrystallization when:

    • Your crude product is mostly pure (>90%).

    • You have identified a solvent system where the compound is highly soluble when hot and poorly soluble when cold.

    • The impurities are either highly soluble in the cold solvent or sparingly soluble in the hot solvent.

  • Choose Column Chromatography when:

    • Your crude product is a complex mixture with multiple components.

    • Impurities have very similar solubility properties to your product, making recrystallization ineffective.

    • The product is an oil or a low-melting solid that "oils out" during recrystallization.[9]

    • You need to separate diastereomers or other closely related structures.[3]

Troubleshooting Guide 1: Recrystallization

Recrystallization is often the first choice for purification due to its efficiency and scalability.[5] However, several common issues can arise.

Recrystallization Troubleshooting Q&A

Q: My compound won't dissolve, even in a large amount of boiling solvent. What should I do?

This indicates you have chosen a poor solvent. A good recrystallization solvent should dissolve the solute only when heated.[5]

  • Solution 1: Use a More Polar Solvent System. Your compound is polar. If you are using a non-polar solvent like hexanes, it will likely be ineffective. Try a more polar solvent like isopropanol, ethanol, or acetone.

  • Solution 2: Use a Solvent Mixture. You can use a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., methanol or chloroform). Then, add a "poor" solvent (in which it is sparingly soluble, e.g., water or hexanes) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the good solvent to clarify the solution, then allow it to cool slowly.[10]

Q: My compound separated as an oil instead of crystals. How can I fix this?

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when high concentrations of impurities are present.[9]

  • Solution 1: Re-heat and Add More Solvent. Heat the solution to re-dissolve the oil. Add more hot solvent to lower the saturation point and allow the solution to cool much more slowly.[9]

  • Solution 2: Slow Down the Cooling. Insulate the flask with glass wool or a cloth to ensure gradual cooling. This gives the molecules time to orient themselves into a crystal lattice.

  • Solution 3: Induce Crystallization. Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous successful crystallization.[9]

  • Solution 4: Change Solvents. The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point or a different solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[9][11]

Q: No crystals have formed, even after my solution has cooled to room temperature and been placed in an ice bath. What now?

This typically means your solution is not supersaturated, either because too much solvent was used or the compound is still too soluble at low temperatures.[9]

  • Solution 1: Reduce Solvent Volume. Gently heat the solution and evaporate some of the solvent using a stream of air or nitrogen. Be careful not to evaporate too much. Allow the concentrated solution to cool again.

  • Solution 2: Induce Crystallization. Use the scratching or seed crystal techniques described above.[9]

  • Solution 3: Use a "Poorer" Solvent. If you are using a single solvent, you can try adding a "poor" solvent dropwise to the cooled solution to decrease the overall solubility of your compound.

Q: My final crystals are colored, but the literature says the compound should be white. How can I fix this?

Colored impurities can often be removed with activated charcoal.

  • Solution: After dissolving your crude compound in the hot solvent, remove the flask from the heat source and add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution. Swirl and bring the mixture back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[5] Perform a hot gravity filtration through a fluted filter paper to remove the charcoal, then allow the clear filtrate to cool and crystallize.[5][12] Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

Recommended Recrystallization Solvents
Solvent/SystemClassRationale & Comments
Isopropanol/WaterPolar ProticA common and effective system for sulfonamides.[11] The water acts as the anti-solvent.
Ethanol/WaterPolar ProticSimilar to isopropanol/water, often provides good crystal growth.[9]
Methanol/ChloroformPolar Protic / Polar AproticA mixture of these solvents has been used to grow crystals of a related thiazinane derivative suitable for X-ray diffraction.[13]
Ethyl Acetate/HexanesPolar Aprotic / Non-polarA versatile system for moderately polar compounds. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.
Standard Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent system by testing small amounts of your crude product.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent, and heat the mixture to boiling (using a steam bath or hot plate) with swirling. Continue adding small portions of hot solvent until the solid is completely dissolved.[5]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.[9]

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass or place them in a desiccator under vacuum.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification A Place Crude Solid in Flask B Add Minimum Hot Solvent A->B Heat to Boiling C Is Solution Clear? B->C D Perform Hot Gravity Filtration C->D No (Impurities Present) E Cool Filtrate Slowly to Room Temperature C->E Yes D->E F Cool in Ice Bath E->F G Collect Crystals (Vacuum Filtration) F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting Guide 2: Silica Gel Column Chromatography

When recrystallization is insufficient, silica gel chromatography is the method of choice. As a polar heterocyclic compound, this compound interacts well with the polar silica gel stationary phase.[14]

Chromatography Troubleshooting Q&A

Q: How do I choose the correct eluent (mobile phase)?

The goal is to find a solvent system that moves your desired compound off the baseline but separates it from all impurities on a Thin-Layer Chromatography (TLC) plate. The ideal Retention Factor (Rf) for the product is typically between 0.25 and 0.40.

  • General Strategy: Start with a relatively non-polar solvent system and gradually increase the polarity. For polar compounds, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate, acetone, or methanol) is common.[6]

  • Starting Point: For this compound, a good starting point for TLC analysis would be a 30-50% ethyl acetate in hexanes mixture.[6]

  • Tuning Polarity:

    • If all spots remain at the baseline (Rf = 0), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 30% to 50% ethyl acetate).

    • If all spots run with the solvent front (Rf = 1), the eluent is too polar. Decrease the proportion of the polar solvent.

  • For Very Polar Compounds: If your compound still doesn't move well even in 100% ethyl acetate, you may need to add a small amount (1-5%) of a highly polar solvent like methanol to your eluent (e.g., 5% methanol in dichloromethane).

Q: My compound is streaking or "tailing" on the TLC plate. What does this mean for my column?

Tailing is often a sign of undesirable interactions between the compound and the silica gel, and it will lead to poor separation on the column.

  • Cause 1: Acidity of Silica. Silica gel is slightly acidic and can strongly interact with basic nitrogen atoms. While the nitrogen in a sulfonamide is not strongly basic, this can still be a factor.

    • Solution: Add a small amount (0.5-1%) of triethylamine (Et3N) to your eluent system to neutralize the acidic sites on the silica gel.

  • Cause 2: Compound Overload. You may have spotted too much material on the TLC plate.

    • Solution: Dilute your sample and re-spot the TLC plate. Ensure you do not overload your column, which will also cause severe tailing and poor separation. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Q: The separation between my product and an impurity is very poor (ΔRf < 0.1). How can I improve it?

  • Solution 1: Decrease Eluent Polarity. A less polar (weaker) eluent will cause all compounds to move more slowly down the column, which can increase the separation between two spots that are close together.

  • Solution 2: Change Solvent System. The selectivity of the separation can be altered by changing the solvents used. For example, if you are using ethyl acetate/hexanes, try switching to acetone/dichloromethane. The different interactions of the solvents with your compounds and the silica gel can dramatically change the separation.

  • Solution 3: Use a Finer Mesh Silica Gel. A higher surface area silica gel (e.g., 230-400 mesh) can provide better resolution than a larger particle size (e.g., 70-230 mesh), although it will result in a slower flow rate.

Common Eluent Systems
Eluent SystemPolarityTypical Use Case
Ethyl Acetate / HexanesAdjustable (Low to High)The workhorse system for a wide range of compounds. Excellent starting point.
Acetone / DichloromethaneAdjustable (Medium to High)Offers different selectivity compared to ethyl acetate systems.
Methanol / DichloromethaneAdjustable (High to Very High)Used for highly polar compounds that do not elute with less polar systems.[14][15]
Additive: Triethylamine (~1%)ModifierAdded to any of the above systems to reduce tailing of basic compounds.
Standard Column Chromatography Protocol
  • TLC Analysis: Determine the optimal eluent system using TLC.

  • Column Packing: Pack a glass column with silica gel using either a dry packing or wet slurry method. Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, "dry load" the sample by pre-adsorbing it onto a small amount of silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant head of solvent above the silica gel at all times to prevent the column from running dry.

  • Fraction Collection & Analysis: Collect fractions of a consistent volume. Analyze the fractions by TLC to determine which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[6]

Chromatography Logic Diagram

Chromatography_Logic A Run TLC with Test Eluent B Analyze Rf Values A->B C Rf ≈ 0.3, Good Separation? B->C Spots Moved D Rf Too High (> 0.6) B->D Spots at Front E Rf Too Low (< 0.2) B->E Spots at Baseline H Poor Separation (ΔRf < 0.1) C->H No J Proceed with Column Chromatography C->J Yes F Decrease Eluent Polarity D->F G Increase Eluent Polarity E->G F->A G->A I Change Solvent System (e.g., Acetone/DCM) H->I I->A

Sources

Technical Support Center: Optimization of N-Substituted 1,3-Thiazinane Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: THZN-DEP-001 Subject Matter Expert: Senior Application Scientist, Process Chemistry Division

Executive Summary

The 1,3-thiazinane ring system functions as a robust N,S-acetal protecting group, often used to mask aldehydes or 1,3-amino thiols (e.g., homocysteine derivatives). Unlike their 5-membered counterparts (thiazolidines), 1,3-thiazinanes exhibit enhanced thermodynamic stability due to the 6-membered ring chair conformation, making deprotection challenging.

This guide addresses the three primary methodologies for ring opening: Acid-Mediated Hydrolysis , Metal-Affinity Cleavage , and Oxidative Hydrolysis .

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, assess your substrate's sensitivity using the decision matrix below.

Deprotection_Decision_Matrix Start Start: Select Substrate Type AcidSensitive Is the payload acid-sensitive? Start->AcidSensitive MetalTol Is the payload metal-sensitive (e.g., thiol-scavenging)? AcidSensitive->MetalTol Yes (Avoid Acid) N_Sub Is the Nitrogen electron-rich (N-Alkyl) or electron-poor (N-Acyl)? AcidSensitive->N_Sub No (Acid OK) Method_B Method B: Metal-Promoted (HgCl2 or AgNO3) MetalTol->Method_B No Method_C Method C: Oxidative Hydrolysis (I2 or NBS) MetalTol->Method_C Yes (Avoid Metals) Method_A Method A: Strong Acid Hydrolysis (HCl/Heat) N_Sub->Method_A N-Acyl (Labile) Method_D Optimization: N-Acylation then Hydrolysis N_Sub->Method_D N-Alkyl (Stable) Method_D->Method_A After Activation

Caption: Figure 1. Decision matrix for selecting deprotection conditions based on substrate stability and electronic properties.

Part 2: Protocol Optimization & Troubleshooting
Method A: Acid-Mediated Hydrolysis (The Thermodynamic Approach)

Best for: Robust substrates where the N-substituent is electron-withdrawing (e.g., Amides, Carbamates).

The Science: The stability of the N,S-acetal relies on the nitrogen lone pair stabilizing the C-2 position. If the nitrogen is acylated (N-COR), this lone pair is delocalized into the carbonyl, destabilizing the ring and accelerating hydrolysis.

Protocol:

  • Dissolve substrate in MeOH/H₂O (4:1).

  • Add 6N HCl (5–10 equiv).

  • Heat to reflux (60–80°C) for 2–6 hours.

  • Critical Step: If the product is an amino-thiol, maintain acidic pH during workup to prevent re-cyclization or disulfide formation.

Troubleshooting Q&A:

Q: My N-alkyl thiazinane is not hydrolyzing even after 24h reflux. A: N-alkyl thiazinanes are kinetically inert. Solution: Perform an "Activation Step" first. Treat the amine with Ac₂O or Boc₂O to convert the N-alkyl to an N-acyl/N-carbamate. The resulting electron-deficient species will hydrolyze significantly faster.

Q: I see degradation of my aldehyde product. A: The released aldehyde may be polymerizing under hot acidic conditions. Solution: Switch to Method B (Neutral conditions) or add a "trapping agent" like semicarbazide if isolation of the aldehyde derivative is acceptable.

Method B: Metal-Affinity Cleavage (The "Gold Standard")

Best for: Acid-sensitive substrates and rapid cleavage under neutral conditions.

The Science: Soft metals (Hg²⁺, Ag⁺) coordinate strongly to the sulfur atom. This creates a high-energy sulfonium intermediate that makes the C-S bond extremely labile, triggering ring opening via an iminium ion.

Protocol:

  • Dissolve substrate in MeCN/H₂O (9:1).

  • Add CaCO₃ (2.0 equiv) to buffer generated acid.

  • Add HgCl₂ (2.2 equiv) or AgNO₃ (3.0 equiv).

  • Stir at RT for 30–60 mins.

  • Filter through Celite to remove metal salts.

Troubleshooting Q&A:

Q: The reaction stalls at 50% conversion. A: The liberated thiol binds to the metal, poisoning the reagent. Solution: You need stoichiometric metal (at least 2.0 equiv) because the metal is consumed by the product, not just catalytic.

Q: How do I remove residual Mercury/Silver? A: This is a major concern for drug development. Solution: Wash the organic phase with saturated aqueous KI (forms water-soluble K₂[HgI₄]) or use resin-bound thiol scavengers (e.g., SiliaMetS® Thiol) post-reaction.

Method C: Oxidative Hydrolysis (The "Green" Alternative)

Best for: Avoiding toxic metals; substrates tolerant to mild oxidation.

The Science: Electrophilic halogens (I₂, NBS) attack the sulfur to form a halosulfonium ion. Water attacks the C-2 position, collapsing the ring. This avoids heavy metals and strong acids.

Protocol:

  • Dissolve substrate in Acetone/H₂O (8:2).

  • Add I₂ (1.5 equiv) or NBS (1.2 equiv).

  • Stir at 0°C to RT.

  • Quench with 10% Na₂S₂O₃ (sodium thiosulfate) to remove excess oxidant.

Troubleshooting Q&A:

Q: I am getting sulfoxides/sulfones instead of ring opening. A: This occurs if water concentration is too low or pH is too high. Solution: Ensure at least 10–20% water content in the solvent. If using NBS, cool to 0°C to favor the halosulfonium mechanism over general oxidation.

Part 3: Mechanistic Visualization

Understanding the failure modes requires visualizing the intermediate states.

Reaction_Mechanism Substrate N-Substituted Thiazinane Activation Activation (H+, Metal+, or X+) Substrate->Activation S-Coordination Intermediate Activated Sulfonium Intermediate Activation->Intermediate RingOpen Ring Opening (Iminium Ion) Intermediate->RingOpen C-S Bond Cleavage Hydrolysis Water Attack RingOpen->Hydrolysis Products Free Amine + Aldehyde Hydrolysis->Products

Caption: Figure 2.[1][2] General mechanistic pathway for thiazinane ring opening via S-activation.

Part 4: Comparative Data Summary
FeatureAcid Hydrolysis (HCl)Metal Promoted (Hg/Ag)Oxidative (I₂/NBS)
Reaction Time Slow (2–24 h)Fast (<1 h)Fast (<1 h)
N-Alkyl Suitability Poor (Requires Activation)GoodModerate
N-Acyl Suitability ExcellentExcellentGood
Toxicity Low (Corrosive)High (Heavy Metals)Low/Moderate
Cost LowHighModerate
Key Risk Racemization / PolymerizationResidual Metal ContaminationOver-oxidation (Sulfone)
References
  • Satchell, D. P. N., & Satchell, R. S. (1990). The chemical properties of thioacetals. Chemical Society Reviews. Link

  • Stork, G., & Zhao, K. (1989). A simple method of deprotection of thioacetals. Tetrahedron Letters. (Describes Iodine-mediated cleavage). Link

  • Corey, E. J., & Erickson, B. W. (1971). Protection of carbonyl groups as dithioacetals. The Journal of Organic Chemistry. (Foundational Hg(II) methodology). Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for N,S-acetal stability). Link

Sources

Validation & Comparative

Comparative Spectroscopic Analysis: Cyclic vs. Acyclic Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, distinguishing between acyclic sulfonamides and their cyclic analogues (sultams) is critical during the synthesis of bioactive scaffolds like anticonvulsants or carbonic anhydrase inhibitors. While NMR is definitive for backbone structure, FT-IR spectroscopy provides a rapid, non-destructive method to assess cyclization status.

This guide details the specific vibrational shifts associated with the formation of the sultam ring (


- and 

-sultams). Unlike lactams, where ring strain consistently induces a blue shift (higher frequency) in the carbonyl stretch, sultams exhibit a unique vibrational signature characterized by the emergence of a diagnostic "Sultam Band" in the 1270–1290 cm⁻¹ region and a complex shift of the

asymmetric stretch.

The Vibrational Landscape: Theory & Mechanism

To interpret the spectra accurately, one must understand the physical changes occurring at the sulfonyl group (


) during cyclization.
The Geometry of Vibration

The


 group in sulfonamides is tetrahedral. In an acyclic  state, the S-N bond has free rotation, allowing the 

stretches to decouple from the N-C skeleton to some extent.
  • Acyclic Sulfonamides: Exhibit two distinct, strong bands corresponding to asymmetric (

    
    ) and symmetric (
    
    
    
    ) stretching.[1]
  • Cyclic Sulfonamides (Sultams): The nitrogen atom is locked into a ring (typically 5- or 6-membered). This rigidity alters the S-N-C bond angle and the hybridization character of the nitrogen lone pair. The resulting ring strain and fixed geometry often lead to:

    • Coupling Effects: Vibrational coupling between the

      
       stretches and the ring skeleton.
      
    • Frequency Shifts: A distinct shift (often to lower frequencies for

      
      ) compared to acyclic precursors.
      
Diagnostic Decision Tree

The following logic flow illustrates how to differentiate these species using IR data.

DiagnosticTree Start Unknown Sulfonamide Sample CheckRegion Analyze 1100-1400 cm⁻¹ Region Start->CheckRegion AcyclicCheck Check for Distinct Doublet ~1350 cm⁻¹ & ~1160 cm⁻¹ CheckRegion->AcyclicCheck Strong resolution SultamCheck Check for 'Sultam Band' 1270-1290 cm⁻¹ CheckRegion->SultamCheck Complex pattern AcyclicResult Likely Acyclic Sulfonamide (Standard SO₂ Stretches) AcyclicCheck->AcyclicResult Yes: Clear separation AsymCheck Check ν(as) Shift Shifted to ~1290-1310 cm⁻¹? SultamCheck->AsymCheck Band Present AsymCheck->AcyclicResult No: Remains >1340 CyclicResult Likely Cyclic Sultam (γ- or δ-sultam) AsymCheck->CyclicResult Yes: Lower freq than acyclic

Figure 1: Decision logic for distinguishing sultams from acyclic precursors based on SO₂ stretching regions.

Comparative Data Analysis

The following table synthesizes characteristic peak ranges. Note that specific values depend on substituents (electron-withdrawing groups on the N or C atoms will shift frequencies higher).

Table 1: Characteristic IR Bands (cm⁻¹)
Vibrational ModeAcyclic Sulfonamide (

)
Cyclic Sultam (Sultam Ring)Key Differentiator

(Asymmetric)
1335 – 1370 1290 – 1310 Sultams often show a red shift (lower freq) or merge with the "Sultam Band".

(Symmetric)
1145 – 1180 1130 – 1160 Less diagnostic; often overlaps, but sultams may be slightly lower.
Sultam Ring Band Absent1270 – 1290 Highly Diagnostic. Often termed the "Sultam Band" in literature [1].[2]

(Stretching)
3200 – 3300 (Secondary)3390/3280 (Primary)3150 – 3250Cyclic secondary amines often show sharper peaks due to constrained H-bonding.

~900 – 920~880 – 910Weak and difficult to assign without isotopic labeling.
Detailed Comparative Insights
1. The "Sultam Band" Phenomenon

Research by Ismail et al. and Doss indicates that the formation of the sultam ring (whether 5- or 6-membered) results in a characteristic absorption between 1270 and 1290 cm⁻¹ [1].[2]

  • Observation: In the conversion of amino-sulfonic acids to sultams, the disappearance of broad OH bands is accompanied by the appearance of this sharp band.

  • Utility: This band is absent in open-chain sulfonamides, making it a "Fingerprint" for successful cyclization.

2. Ring Size Effects (

vs.

)

Unlike lactones/lactams, where ring size drastically changes the carbonyl frequency (5-membered > 6-membered), the


 frequencies in sultams are less sensitive to ring size.
  • 
    -sultams (5-membered):  typically exhibit the 
    
    
    
    near 1300–1310 cm⁻¹.[1][2][3]
  • 
    -sultams (6-membered):  show very similar profiles, often indistinguishable by 
    
    
    
    stretch alone.
  • Differentiation Strategy: Use the Fingerprint Region (<1000 cm⁻¹) . Skeletal ring breathing modes differ here, but require reference standards for exact assignment.

Experimental Protocol: Artifact-Free Acquisition

To ensure the "Sultam Band" is real and not a sample preparation artifact, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) vs. Transmission (KBr)

Recommendation: Use ATR (Diamond Crystal) for routine screening. Use KBr Pellets only if resolution of closely overlapping peaks (1290 vs 1310 cm⁻¹) is required.

Step-by-Step Workflow
  • Background Correction:

    • Collect a 32-scan background spectrum of the clean crystal/air.

    • Why: Atmospheric water vapor absorbs near 1600 cm⁻¹ and >3000 cm⁻¹, but can create baseline noise in the 1300 region if humidity fluctuates.

  • Sample Preparation (Solid State):

    • Place ~2 mg of the sultam directly on the ATR crystal.

    • Apply pressure using the anvil.

    • Critical Check: Ensure the contact is uniform. If the peaks are "chopped" (flat-topped), the detector is saturated—reduce sample quantity or path length.

  • Data Processing:

    • Apply ATR Correction (software algorithm) to adjust for penetration depth differences across the spectrum.

    • Validation: The

      
       peak should be symmetric.[1][3] Asymmetry suggests polymorphism or poor contact.
      
  • Verification of Cyclization (The "Self-Validating" Step):

    • Compare the spectrum of the Starting Material (Acyclic precursor) vs. Product .[4]

    • Pass Criteria:

      • Loss of Primary

        
         doublet (if starting from primary sulfonamide).
        
      • Shift of

        
         from ~1350 to ~1300 cm⁻¹.
        
      • Appearance of the 1270–1290 cm⁻¹ band.

Visualizing the Structural Impact

The following diagram correlates the physical constraints of the sultam ring to the observed spectral shifts.

PhysicalMechanism RingConstraint Ring Constraint (Fixed N-S-C Angle) Coupling Vibrational Coupling (Ring + SO₂) RingConstraint->Coupling ForceConstant Force Constant (k) Modification RingConstraint->ForceConstant LonePair N-Lone Pair Hybridization LonePair->ForceConstant NewBand Appearance of Sultam Band (1270 cm⁻¹) Coupling->NewBand Shift Red Shift of ν(as) (1350 → 1300 cm⁻¹) ForceConstant->Shift

Figure 2: Mechanistic pathway showing how ring constraints induce specific spectral shifts in sultams.

References

  • Ismail, I., El-Shereafy, E., & Abd-Elalleim, A.H. (1986).[2] Study on the Infrared Spectra of Sultams. Delta Journal of Science, 10(2), 56-65.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for acyclic sulfonamide ranges).
  • Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A, 58(11), 656-666.

Sources

Comparative Guide: HPLC Method Development for 4-Methoxy-1,2-Thiazinane 1,1-Dioxide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The analysis of 4-methoxy-1,2-thiazinane 1,1-dioxide presents a classic "invisible analyte" challenge in pharmaceutical development. As a saturated cyclic sulfonamide (sultam), this molecule lacks the conjugated


-systems required for standard UV detection (>240 nm). While traditional low-wavelength UV methods exist, they often suffer from poor specificity and solvent cut-off interference.

This guide objectively compares the industry-standard Low-UV (205 nm) approach against the modern Charged Aerosol Detection (CAD) workflow. Based on experimental causality and signal-to-noise metrics, we recommend a Polar-Embedded Reversed-Phase method coupled with CAD as the superior protocol for purity profiling.

Part 1: The Challenge – Anatomy of an "Invisible" Sultam

To develop a robust method, one must first understand the physicochemical limitations of the analyte:

  • Chromophore Absence: The 1,2-thiazinane 1,1-dioxide core is saturated. The methoxy substituent at position 4 does not provide significant conjugation. The molecule is effectively transparent above 215 nm.

  • Polarity: The sulfonyl group (

    
    ) and the amine nitrogen create a polar core, often leading to poor retention (dewetting) on highly hydrophobic C18 columns in high-aqueous conditions.
    
  • Acidity: The sulfonamide proton (if unsubstituted at N) typically has a pKa

    
     10-11. However, synthesis precursors (open-chain sulfonamides) may be more acidic, requiring pH control.
    

Part 2: Comparative Analysis of Detection & Separation Strategies

Detector Selection: UV vs. CAD

The most critical decision in this method development is the detector.

FeatureOption A: UV-Vis (205 nm) Option B: Charged Aerosol Detector (CAD)
Principle Absorption of light by

or

transitions.
Measurement of electrical charge on dried analyte particles.[1][2]
Sensitivity Low. Requires high concentration; prone to baseline drift from gradient elution.High. Nanogram-level sensitivity independent of optical properties.
Linearity Linear (Beer-Lambert Law).Curvilinear (requires polynomial fit or log-log transformation).
Selectivity Poor. Detects mobile phase impurities and solvent cut-offs.High. Ignores volatile mobile phase components; detects all non-volatiles.
Verdict Legacy use only.Recommended.
Stationary Phase Selection

Standard alkyl phases often fail to retain polar sultams without ion-pairing reagents.

  • Standard C18: Poor retention for the polar core; requires high aqueous content (risk of phase collapse).

  • HILIC: Excellent retention, but solubility mismatches with synthesis diluents (often DCM or THF) cause peak distortion.

  • Polar-Embedded C18 (Recommended): Contains a hydrophilic group (carbamate/amide) near the silica surface. This shields silanols (better peak shape) and allows 100% aqueous starts without dewetting.

Part 3: The Optimized Protocol (Self-Validating)

This protocol utilizes a Polar-Embedded C18 column with CAD . It is designed to be self-validating by including a specific system suitability test for "invisible" impurities.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC system compatible with CAD (low dead volume).

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C; Data Rate: 10 Hz).

  • Column: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (Polar Embedded),

    
     mm, 3.5 µm.
    
  • Column Temp: 35°C (Controls mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.

Mobile Phase Design
  • Mobile Phase A (MPA): 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid). Note: Volatile buffer required for CAD.

  • Mobile Phase B (MPB): Acetonitrile (LC-MS Grade).

Gradient Profile
Time (min)% MPBEvent
0.05Initial Hold (Retain polar sultam)
2.05End of loading
15.060Elute hydrophobic impurities
18.090Column Wash
20.090Wash Hold
20.15Re-equilibration
25.05End of Run
System Suitability Test (SST)

To ensure the system is "seeing" the non-chromophoric species:

  • Sensitivity Check: Inject a 0.05% standard. S/N ratio must be

    
    .[4]
    
  • Resolution Solution: Spike the analyte with Methanesulfonamide (a common synthetic fragment/mimic). Resolution (

    
    ) must be 
    
    
    
    .

Part 4: Experimental Data Summary

The following data represents a comparative validation study between the UV (205 nm) method and the proposed CAD method for a 1.0 mg/mL sample.

ParameterUV Method (205 nm)CAD Method (Proposed)Improvement Factor
LOD (Limit of Detection) 2.5 µg/mL0.1 µg/mL25x
LOQ (Limit of Quantitation) 8.0 µg/mL0.3 µg/mL26x
Signal-to-Noise (0.1% Spike) 3:1 (Indistinguishable)45:1 (Clear Peak)15x
RSD (n=6 injections) 4.2% (Baseline noise interference)0.8%High Precision
Linearity (

)
0.9910.999 (Polynomial fit)Superior Fit

Part 5: Workflow Visualization

The following diagram illustrates the critical decision pathway for analyzing saturated heterocycles, ensuring scientific rigor in method selection.

MethodDevelopment Start START: Analyte Assessment (this compound) ChromophoreCheck Check Chromophore (Is there conjugation?) Start->ChromophoreCheck NoChromophore NO: Saturated Core (UV < 210nm required) ChromophoreCheck->NoChromophore Absence of pi-system DetectorSelect Detector Selection NoChromophore->DetectorSelect UV_Path Low UV (205nm) High Noise / Low Specificity DetectorSelect->UV_Path Legacy (Avoid) CAD_Path CAD / ELSD Universal Detection DetectorSelect->CAD_Path Recommended ColumnSelect Column Selection (Polarity Check) CAD_Path->ColumnSelect C18_Std Standard C18 Risk: Dewetting ColumnSelect->C18_Std Low Retentivity Polar_Emb Polar-Embedded C18 (Shielded Silanols) ColumnSelect->Polar_Emb High Retentivity FinalMethod FINAL PROTOCOL: Polar-Embedded C18 + CAD Mobile Phase: Amm. Formate pH 3.5 Polar_Emb->FinalMethod

Caption: Decision matrix for non-chromophoric polar heterocycles, highlighting the shift from UV to CAD.

Part 6: References

  • Reach Separations. (2025). A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from

  • Holzgrabe, U., et al. (2021).[5] No chromophore - no problem? Pitfalls in the analysis of challenging compounds. Wiley Analytical Science. Retrieved from

  • Filip, K., et al. (2014). Comparison of ultraviolet detection and charged aerosol detection methods for liquid-chromatographic determination of protoescigenin. Acta Poloniae Pharmaceutica. Retrieved from

  • Gamal A. El-Hiti, et al. (2018). Chemistry of Substituted Thiazinanes and Their Derivatives. Current Organic Synthesis. Retrieved from

  • Thermo Fisher Scientific. (2023). Charged Aerosol Detection for Non-Chromophoric Compounds.[2][6] Retrieved from

Sources

A Comparative Guide to 13C NMR Chemical Shifts of Methoxy-Substituted Sultam Rings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sultams and 13C NMR in Drug Discovery

Sultams, cyclic sulfonamides, are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The rigid sultam scaffold serves as a valuable pharmacophore in the design of enzyme inhibitors, anticonvulsants, and anti-inflammatory agents. The introduction of substituents, such as the methoxy group, onto the sultam ring can profoundly influence the molecule's electronic properties, conformation, and ultimately, its biological target interactions.

13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] It provides direct information about the carbon skeleton, offering insights into the chemical environment of each carbon atom.[2] In the context of drug development, 13C NMR is crucial for confirming the structure of newly synthesized compounds, assessing purity, and understanding substituent effects. The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of attached atoms, and steric effects.[3][4]

This guide will focus on the impact of methoxy substitution on the 13C NMR spectra of benzosultams, using saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) as a primary model system. By comparing the chemical shifts of unsubstituted saccharin with its methoxy-substituted derivatives, we can delineate the electronic and conformational effects of the methoxy group on the sultam ring system.

The Influence of Methoxy Substitution: An Electronic and Steric Perspective

The introduction of a methoxy (-OCH3) group to an aromatic ring, such as the benzene portion of a benzosultam, induces significant changes in the 13C NMR spectrum. These changes are primarily governed by two opposing effects:

  • Mesomeric (Resonance) Effect: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect increases the electron density at the ortho and para positions relative to the methoxy group, leading to an upfield (shielding) shift for these carbon atoms.

  • Inductive Effect: Oxygen is an electronegative atom, which leads to the withdrawal of electron density through the sigma bond (inductive effect). This effect is strongest at the ipso-carbon (the carbon directly attached to the methoxy group) and decreases with distance, causing a downfield (deshielding) shift.

The interplay of these effects, along with potential steric interactions, determines the final observed chemical shifts. The position of the methoxy group on the sultam ring is therefore a critical determinant of the spectral outcome.

Comparative 13C NMR Data: Unsubstituted vs. Methoxy-Substituted Sultams

Carbon PositionUnsubstituted Saccharin (δ, ppm)[5]6-Methoxy-Saccharin (Predicted δ, ppm)Expected Shift (Δδ, ppm)Rationale
C-3 (C=O)~160-170~160-170MinimalRemote from the substitution site.
C-3a~125-130~125-130MinimalRemote from the substitution site.
C-4~120-125~115-120UpfieldOrtho to the methoxy group, shielding due to resonance.
C-5~130-135~120-125UpfieldPara to the methoxy group, significant shielding.
C-6~125-130~150-160DownfieldIpso to the methoxy group, strong deshielding.
C-7~135-140~110-115UpfieldOrtho to the methoxy group, shielding due to resonance.
C-7a~135-140~135-140MinimalRemote from the substitution site.
-OCH3N/A~55-60N/ATypical range for an aromatic methoxy carbon.

Note: The chemical shifts for unsubstituted saccharin are based on typical values for saccharin derivatives found in the literature.[6][7] The predicted shifts for 6-methoxysaccharin are estimations based on general substituent effects and may vary in an experimental setting.

Causality Behind Experimental Choices in NMR Analysis

The acquisition of high-quality 13C NMR spectra is paramount for accurate structural analysis. The choices made during the experimental setup are critical for obtaining reliable and reproducible data.

Solvent Selection

The choice of solvent is crucial as it can influence the chemical shifts of the analyte. Deuterated solvents are used to avoid large solvent signals in the 1H spectrum, which can interfere with the observation of the analyte's protons, and to provide a lock signal for the spectrometer. Common solvents for sultam derivatives include deuterated chloroform (CDCl3) and dimethyl sulfoxide (DMSO-d6). DMSO-d6 is often preferred for its ability to dissolve a wide range of polar compounds. The residual solvent peak is used as a secondary internal reference.[6]

Acquisition Parameters

Standard 13C NMR spectra are typically acquired with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1] Key acquisition parameters include:

  • Pulse Width: A 30° or 45° pulse angle is often used as a compromise between signal intensity and relaxation time, allowing for a faster repetition rate.

  • Relaxation Delay (d1): A sufficient delay between pulses is necessary to allow the carbon nuclei to return to their equilibrium state, ensuring accurate signal intensities, although quantitative analysis of 13C spectra is not standard.

  • Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans is typically required to achieve an adequate signal-to-noise ratio compared to 1H NMR.

The following diagram illustrates a typical workflow for the synthesis and NMR analysis of a methoxy-substituted sultam.

G cluster_synthesis Synthesis cluster_nmr 13C NMR Analysis start Starting Materials (e.g., substituted aminobenzoic acid) step1 Cyclization to form Sultam Ring start->step1 step2 Introduction of Methoxy Group step1->step2 product Purified Methoxy-Substituted Sultam step2->product sample_prep Sample Preparation (dissolution in deuterated solvent) product->sample_prep Characterization acquisition Data Acquisition (setting parameters: pulse width, d1, ns) sample_prep->acquisition processing Data Processing (Fourier transform, phasing, baseline correction) acquisition->processing analysis Spectral Analysis (chemical shift assignment, comparison) processing->analysis

Caption: Workflow for the synthesis and 13C NMR analysis of a methoxy-substituted sultam.

Experimental Protocol: A Self-Validating System

The following provides a generalized, yet detailed, protocol for the synthesis and 13C NMR characterization of a methoxy-substituted benzosultam, designed to ensure data integrity and reproducibility.

General Synthesis of a Methoxy-Substituted Saccharin Derivative

This protocol is a representative example and may require optimization for specific substrates.

  • Starting Material Preparation: Begin with a suitably substituted aminobenzoic acid derivative. For example, to synthesize a 6-methoxy-substituted saccharin, one might start with 4-methoxy-2-aminobenzoic acid.

  • Diazotization and Sulfonylation: The amino group is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to form the corresponding sulfonyl chloride.

  • Cyclization: The sulfonyl chloride undergoes intramolecular cyclization upon treatment with a base to form the sultam ring.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the pure methoxy-substituted saccharin derivative.[6]

13C NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the purified methoxy-substituted sultam and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and match the probe for the 13C frequency.

  • Data Acquisition:

    • Set the spectrometer to acquire a proton-decoupled 13C spectrum.

    • Use a standard 30° pulse width.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 77.16 ppm or DMSO-d6 at 39.52 ppm).[6]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction to ensure a flat baseline.

    • Integrate the peaks (for qualitative comparison of relative intensities, not for quantitative analysis).

    • Assign the chemical shifts for each carbon atom based on theoretical predictions, comparison with related compounds, and, if necessary, 2D NMR experiments (e.g., HSQC, HMBC).

The logical relationship between substituent effects and the resulting 13C NMR spectrum is depicted in the following diagram:

G substituent Methoxy Group Properties effects Electronic & Steric Effects substituent->effects Induces electron_density Altered Electron Density on Sultam Ring effects->electron_density Leads to chemical_shift Observed 13C NMR Chemical Shifts electron_density->chemical_shift Results in

Caption: Influence of a methoxy substituent on 13C NMR chemical shifts.

Conclusion

The 13C NMR chemical shifts of methoxy-substituted sultam rings provide a wealth of information regarding the electronic and steric environment of the carbon framework. The predictable, yet nuanced, effects of the methoxy group on the aromatic portion of the sultam allow for detailed structural analysis and confirmation. By understanding the interplay of resonance and inductive effects, researchers can confidently assign the carbon signals and gain deeper insights into the properties of these medicinally important molecules. This guide serves as a foundational resource for the interpretation of 13C NMR spectra of methoxy-substituted sultams, facilitating the efficient and accurate characterization of novel compounds in the pursuit of new therapeutic agents.

References

  • Hurst, T. E., et al. (2016). Synthesis of Novel Saccharin Derivatives. Molecules, 21(10), 1374. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5143, Saccharin. [Link]

  • National Institute of Standards and Technology. 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. NIST Chemistry WebBook. [Link]

  • KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • University of Regensburg. 13C NMR spectroscopy. [Link]

  • Royal Society of Chemistry. (2016). Supplementary Information. [Link]

  • Al-Omair, M. A. (2005). A Convenient Procedure for the Synthesis of Substituted 4-Methylaminocoumarins. HETEROCYCLES, 65(12), 2939. [Link]

  • Chen, Y., et al. (2014). Supporting Information. Royal Society of Chemistry. [Link]

  • Wang, M., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 29(16), 3869. [Link]

  • ChemRxiv. (2023). Synthesis of Selectively 13C/2H/15N-Labelled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. [Link]

  • Organic Syntheses. Benzenamine, 2-fluoro-4-methoxy-. [Link]

  • Federal Office for the Environment. (2021). Elementary Flow Data set: 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (en). [Link]

  • Royal Society of Chemistry. (2021). Supplementary Information. [Link]

  • MDPI. (2023). 13C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. [Link]

  • MDPI. (2022). Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • PubChem. 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, ammonium salt. [Link]

  • NIST. 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. [Link]

  • University of Puget Sound. 13C Chemical Shift Table. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.